Ac-VQVD-PNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H39N7O10 |
|---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C27H39N7O10/c1-13(2)22(29-15(5)35)26(41)31-18(10-11-20(28)36)24(39)33-23(14(3)4)27(42)32-19(12-21(37)38)25(40)30-16-6-8-17(9-7-16)34(43)44/h6-9,13-14,18-19,22-23H,10-12H2,1-5H3,(H2,28,36)(H,29,35)(H,30,40)(H,31,41)(H,32,42)(H,33,39)(H,37,38)/t18-,19-,22-,23-/m0/s1 |
InChI Key |
NMLZDQJCXWQHMU-ZZTDLJEGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Ac-VQVD-PNA Cleavage by Caspase-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the enzymatic cleavage of the chromogenic substrate Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide (Ac-VQVD-PNA) by caspase-3. Caspase-3 is a critical executioner enzyme in the apoptotic cascade, and understanding its interaction with specific substrates is fundamental for apoptosis research and the development of therapeutic agents targeting this pathway. This document details the molecular mechanism of substrate recognition and catalysis, presents available quantitative kinetic data, outlines a comprehensive experimental protocol for measuring cleavage activity, and provides visual diagrams of the key processes.
Mechanism of Recognition and Catalysis
Caspases (cysteine-dependent aspartate-specific proteases) are a family of enzymes that mediate apoptosis and inflammation.[1] Caspase-3, a key executioner caspase, is synthesized as an inactive zymogen (procaspase-3) and is activated via proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9.[2] Once active, caspase-3 proceeds to cleave a host of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.[2]
The catalytic mechanism hinges on a Cysteine (Cys) residue in the active site which acts as a nucleophile to attack the peptide bond C-terminal to an Aspartate (Asp) residue in the substrate.[3] This specificity for Asp at the cleavage site (designated the P1 position) is a defining characteristic of the caspase family.[3]
Substrate Specificity and Binding Pockets
The specificity of caspase-3 is largely determined by the interaction of the substrate's tetrapeptide sequence (P4-P3-P2-P1) with four corresponding binding pockets in the enzyme's active site (S4-S3-S2-S1).
-
S1 Pocket : This pocket has a near-absolute requirement for the negatively charged side chain of an Aspartate residue at the P1 position.[4]
-
S2 Pocket : This is a nonpolar pocket that prefers small, hydrophobic residues at the P2 position.[4] In the this compound substrate, the Valine (Val) at P2 fits this preference.
-
S3 Pocket : The S3 pocket is more accommodating but generally favors hydrophilic residues.[4] The Glutamine (Gln) at the P3 position of this compound is a polar, hydrophilic residue.
-
S4 Pocket : This site is relatively large and can accommodate a variety of residues, including the Valine (Val) at the P4 position of the substrate.[4]
While the optimal recognition sequence for caspase-3 is widely cited as DEVD (Asp-Glu-Val-Asp) , significant cross-reactivity exists among caspases.[5] Substrate sequences traditionally associated with other caspases, such as the caspase-2 preferred sequence VDVAD , are also cleaved efficiently by caspase-3.[3][5] The this compound sequence is analogous to these non-optimal but viable substrates, allowing it to be processed by caspase-3, albeit likely with different kinetics than the preferred DEVD sequence.
Quantitative Kinetic Data
| Substrate | Enzyme | Kₘ (µM) | kcat/Kₘ (Relative Efficiency) | Citation(s) |
| Ac-DEVD-PNA | Caspase-3 | 9.7 | 100% (Reference) | [6] |
| Ac-VDVAD-PNA | Caspase-3 | Not Reported | 37% | [1][7] |
| Ac-DMQD-PNA | Caspase-3 | Not Reported | 17% | [1][7] |
Table 1: Kinetic parameters for the cleavage of various p-nitroanilide (pNA) substrates by caspase-3. The cleavage efficiency for Ac-VDVAD-PNA and Ac-DMQD-PNA is reported relative to the optimal substrate, Ac-DEVD-CHO (aldehyde inhibitor analog used for kinetic comparison).
The data indicate that substrates with alterations from the optimal DEVD sequence are processed with lower efficiency. It can be inferred that this compound is also cleaved with a lower catalytic efficiency than Ac-DEVD-PNA.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the cleavage mechanism, the broader biological context of caspase-3 activation, and the experimental workflow.
Caption: Enzymatic cleavage of this compound by active caspase-3.
Caption: Standard workflow for a colorimetric caspase-3 activity assay.
Caption: Simplified overview of intrinsic and extrinsic apoptosis pathways.
Experimental Protocol: Colorimetric Caspase-3 Assay
This protocol outlines the key steps for measuring caspase-3 activity in cell lysates using the chromogenic substrate this compound. The principle is based on the cleavage of this compound by caspase-3, which releases the yellow chromophore p-nitroanilide (pNA).[8] The rate of pNA production, measured by absorbance at 405 nm, is proportional to caspase-3 activity.[8]
A. Reagent Preparation
-
Cell Lysis Buffer : 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Prepare fresh before use by adding DTT. Keep on ice.
-
2x Reaction Buffer : 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 10 mM DTT. Prepare fresh by adding DTT.
-
Substrate Stock Solution : Prepare a 20 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
(Optional) Inhibitor Control : Prepare a 2 mM stock solution of a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in DMSO.
B. Sample Preparation (Cell Lysates)
-
Cell Induction : Seed 2-5 x 10⁶ cells per sample. Induce apoptosis using the desired method (e.g., treatment with staurosporine, anti-Fas antibody). Include a non-induced control group.
-
Cell Harvesting : Pellet cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Washing : Wash the cell pellet once with ice-cold PBS and centrifuge again. Carefully aspirate the supernatant.
-
Lysis : Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubation : Incubate the mixture on ice for 10-15 minutes.
-
Centrifugation : Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection : Carefully transfer the supernatant, which contains the cytosolic protein extract, to a new pre-chilled tube. Place on ice.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay). Adjust concentration if necessary to be within 1-4 mg/mL.
C. Assay Procedure (96-well Plate Format)
-
Plate Setup : To each well, add the following:
-
Sample Wells : 50 µL of cell lysate (containing 20-200 µg of total protein).
-
Inhibitor Control Wells : 50 µL of cell lysate + 5 µL of diluted caspase-3 inhibitor.
-
Blank Wells : 50 µL of Cell Lysis Buffer (for substrate blank).
-
-
Buffer Addition : Add 50 µL of 2x Reaction Buffer to each well.
-
Substrate Addition : Start the reaction by adding 5 µL of 4 mM this compound substrate to each well (final concentration: 200 µM).
-
Incubation : Mix gently by shaking the plate. Incubate at 37°C for 1-2 hours, protected from light. The incubation time can be extended if the signal is low.[8]
-
Measurement : Read the absorbance at a wavelength of 405 nm using a microplate reader.
D. Data Analysis
-
Subtract the absorbance value of the blank from all sample and control readings.
-
The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Alternatively, results can be presented as the fold-increase in activity by comparing the absorbance of the induced sample to the non-induced control. The activity in the inhibitor-treated wells should be near baseline, confirming the specificity of the assay.
References
- 1. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. biorbyt.com [biorbyt.com]
- 8. researchgate.net [researchgate.net]
The Core Principle of Ac-VQVD-PNA in Caspase-3 Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of the chromogenic substrate Ac-VQVD-PNA for the detection and quantification of caspase-3 activity. Caspase-3 is a critical executioner enzyme in the apoptotic pathway, and its activity is a key biomarker for programmed cell death. The this compound substrate offers a simple and reliable method for monitoring this activity in various research and drug development applications. This document details the enzymatic reaction, experimental protocols, and data interpretation, and includes visual representations of the underlying biological and experimental workflows to facilitate a deeper understanding of the technique.
Introduction to Caspase-3 and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine proteases known as caspases. Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.
This cascade is generally initiated through two main pathways:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress, DNA damage, or growth factor deprivation, this pathway involves the release of cytochrome c from the mitochondria. Cytochrome c then associates with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, this pathway leads to the recruitment and activation of initiator caspase-8.
Both pathways converge on the activation of executioner caspases, primarily caspase-3 .[1][2] Once activated, caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
The this compound Principle
The detection of caspase-3 activity is a cornerstone of apoptosis research. The this compound-based assay is a colorimetric method that relies on the specific enzymatic activity of caspase-3.
2.1. The Substrate: this compound
-
Ac: Represents an acetyl group, which protects the N-terminus of the peptide.
-
VQVD: A tetrapeptide sequence (Valine-Glutamine-Valine-Aspartic Acid) that is recognized and specifically cleaved by caspase-3 after the aspartic acid residue.
-
pNA: Stands for p-nitroanilide, a chromogenic leaving group. When conjugated to the peptide, pNA is colorless.
2.2. The Enzymatic Reaction
Activated caspase-3 functions as a cysteine protease, utilizing a catalytic dyad of cysteine and histidine residues in its active site.[3] It recognizes the VQVD tetrapeptide sequence of the substrate and cleaves the peptide bond between the aspartic acid (D) residue and the p-nitroanilide (pNA) molecule.
Upon cleavage, free pNA is released. In solution, free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn is directly proportional to the enzymatic activity of caspase-3 in the sample.
Signaling Pathways and Experimental Workflow
3.1. Caspase-3 Activation Signaling Pathway
The following diagram illustrates the convergence of the intrinsic and extrinsic apoptotic pathways on the activation of caspase-3.
3.2. This compound Experimental Workflow
The general workflow for a caspase-3 activity assay using this compound is depicted below.
3.3. Chemical Reaction Mechanism
The core of the assay is the enzymatic cleavage of this compound by active caspase-3.
Experimental Protocols
The following is a generalized protocol for a caspase-3 colorimetric assay. It is important to note that specific details may vary based on the cell type, experimental conditions, and the specific assay kit used.
4.1. Reagent Preparation
-
Lysis Buffer: Typically contains a non-ionic detergent (e.g., CHAPS) and buffering agents (e.g., HEPES).
-
2x Reaction Buffer: Contains buffering agents (e.g., HEPES), salts, and a reducing agent like Dithiothreitol (DTT), which is essential for caspase activity. DTT should be added fresh before use.
-
Substrate Stock Solution: this compound is typically dissolved in DMSO to create a concentrated stock solution (e.g., 4 mM). This should be protected from light.
4.2. Cell Lysate Preparation
-
Induce apoptosis in your cell culture using the desired method. Include a non-induced control group.
-
Harvest cells (adherent or suspension) and pellet them by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).
-
Incubate the lysate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
4.3. Assay Procedure (96-well plate format)
-
Dilute the cell lysates with Lysis Buffer to ensure that each sample has the same protein concentration (e.g., 100-200 µg of protein in a 50 µL volume).
-
Load 50 µL of each normalized cell lysate into the wells of a 96-well plate. Include a blank control (Lysis Buffer only).
-
Prepare the assay mix by adding DTT to the 2x Reaction Buffer to a final concentration of 10 mM.
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the this compound stock solution to each well. The final concentration of the substrate is typically around 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the signal is low.
-
Read the absorbance at 405 nm using a microplate reader.
Data Presentation and Interpretation
5.1. Quantitative Data
| Parameter | Value (for Ac-DEVD-pNA) | Description |
| K_m | ~9.7 µM | Michaelis constant; indicates the substrate concentration at which the reaction rate is half of V_max. A lower K_m suggests a higher affinity of the enzyme for the substrate. |
| λ_max | 405 nm | The wavelength of maximum absorbance for the product, p-nitroanilide. |
| Molar Extinction Coefficient (ε) of pNA | 10,500 M⁻¹cm⁻¹ | A constant used to determine the concentration of pNA from the absorbance value using the Beer-Lambert law. |
5.2. Sample Data Calculation
The activity of caspase-3 can be expressed as the fold-increase in activity compared to the untreated control.
Example Data:
| Sample | Absorbance at 405 nm (OD_405) |
| Blank (Buffer + Substrate) | 0.050 |
| Untreated Control Lysate | 0.150 |
| Treated Sample Lysate | 0.650 |
Calculation:
-
Corrected Absorbance: Subtract the blank absorbance from all readings.
-
Corrected Control OD = 0.150 - 0.050 = 0.100
-
Corrected Treated OD = 0.650 - 0.050 = 0.600
-
-
Fold-Increase in Activity: Divide the corrected absorbance of the treated sample by the corrected absorbance of the control sample.
-
Fold-Increase = 0.600 / 0.100 = 6.0
-
Conclusion
The this compound chromogenic substrate provides a robust and straightforward method for the detection and quantification of caspase-3 activity. Its principle of action, based on the enzymatic release of a colored product, allows for simple and high-throughput analysis using standard laboratory equipment. A thorough understanding of the underlying apoptotic pathways, the assay principle, and the experimental protocol is crucial for obtaining reliable and reproducible data. This technical guide serves as a comprehensive resource for researchers employing this technique to investigate apoptosis in various biological contexts, from basic research to drug discovery.
References
Ac-VQVD-PNA Chromogenic Substrate: A Technical Guide for Researchers
For Immediate Release – An in-depth technical guide on the properties and applications of the chromogenic substrate Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide (Ac-VQVD-PNA), designed for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the substrate's characteristics, detailed experimental protocols, and insights into its use in caspase activity assays.
Core Properties of this compound
This compound is a synthetic tetrapeptide substrate primarily utilized for the detection of caspase-3 activity. The substrate incorporates the peptide sequence Val-Gln-Val-Asp, which is recognized and cleaved by active caspase-3. Upon cleavage at the C-terminal side of the aspartate residue, the chromophore p-nitroanilide (pNA) is released. The liberation of pNA results in a measurable increase in absorbance at 405 nm, providing a quantitative measure of enzyme activity.
While primarily associated with caspase-3, the selectivity of this compound is a critical consideration. Studies have indicated that tetrapeptidic substrates like this compound are not cleaved by caspase-2, suggesting a degree of selectivity.[1][2] However, a comprehensive analysis across a wider range of caspases is necessary for a complete understanding of its specificity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Name | Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide |
| Abbreviation | This compound |
| Target Enzyme | Caspase-3[3] |
| Chromophore | p-Nitroanilide (pNA) |
| Detection Wavelength | 405 nm[4] |
| Appearance | Solid |
Table 2: Kinetic Parameters of this compound
| Caspase Isoform | Km | kcat | kcat/Km (Catalytic Efficiency) |
| Caspase-3 | Data not available | Data not available | Data not available |
| Other Caspases | Data not available | Data not available | Data not available |
Experimental Protocols
The following provides a generalized protocol for a colorimetric caspase-3 activity assay using this compound. This should be optimized for specific experimental needs.
Reagent Preparation:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add 10 mM Dithiothreitol (DTT).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% sucrose, and 10 mM DTT.
-
Substrate Stock Solution: Dissolve this compound in sterile DMSO to a concentration of 10 mM. Store at -20°C.
-
pNA Standard Stock Solution: Dissolve p-nitroanilide in DMSO to a concentration of 10 mM for creating a standard curve.
Assay Procedure (96-well plate format):
-
Sample Preparation:
-
Induce apoptosis in cell culture using the desired method.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
-
-
Assay Reaction:
-
In a 96-well microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Add 10 µL of the 10 mM this compound stock solution to each well for a final concentration of 1 mM.
-
Include appropriate controls:
-
Blank: Assay buffer and substrate only.
-
Negative Control: Lysate from non-induced cells.
-
Positive Control: Purified active caspase-3.
-
Inhibitor Control: Lysate from induced cells pre-incubated with a caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
For quantitative analysis, create a standard curve using the pNA standard stock solution.
-
Signaling Pathways and Experimental Workflow Visualization
Caspase-2 Activation Pathways
Caspase-2, an initiator caspase, can be activated through multiple signaling pathways, often in response to cellular stress such as DNA damage. One well-characterized mechanism involves the formation of the PIDDosome complex.
Caption: PIDDosome-mediated activation of caspase-2 in response to DNA damage.
General Experimental Workflow for Caspase Activity Assay
The following diagram outlines the key steps in performing a colorimetric caspase activity assay using a pNA-based substrate.
Caption: Workflow for a colorimetric caspase activity assay.
References
An In-depth Technical Guide to Ac-VQVD-pNA and Related Peptides for Studying Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the chromogenic peptide substrate Ac-VQVD-pNA and its closely related analogs in the study of apoptosis. It addresses the critical nuances of caspase specificity, provides detailed experimental protocols, and visualizes the complex signaling pathways involved.
Introduction: Caspase Substrates in Apoptosis Research
Apoptosis, or programmed cell death, is a fundamental biological process executed by a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The study of caspase activity is therefore central to understanding and manipulating this pathway in health and disease.
Chromogenic substrates, such as those conjugated to p-nitroanilide (pNA), are invaluable tools for quantifying caspase activity. When the peptide sequence is cleaved by an active caspase, free pNA is released, which can be easily measured colorimetrically at a wavelength of 405 nm. The peptide sequence itself dictates the substrate's specificity for different caspases. This guide focuses on the peptide sequence Val-Gln-Val-Asp (VQVD) and its application in apoptosis research.
Core Concept: The Challenge of Caspase Substrate Specificity
While the user's topic of interest is This compound , it is crucial for researchers to be aware of important details regarding its specificity. Some suppliers market this compound as a substrate for caspase-3.[1][2] However, the scientific literature more extensively characterizes a very similar pentapeptide, Ac-VDVAD-pNA (and its fluorogenic counterpart Ac-VDVAD-AFC), as a substrate for caspase-2 .[3]
A critical challenge in using these peptide substrates is their potential for cross-reactivity. Early studies on caspase substrate specificities demonstrated that the optimal pentapeptide sequence for caspase-2, VDVAD, is also efficiently cleaved by the executioner caspase-3.[3][4][5][6] This overlap makes it difficult to definitively attribute all cleavage activity in a complex biological sample (like a cell lysate) to a single caspase when using this peptide sequence. Therefore, when using this compound or the more common Ac-VDVAD-pNA, results should be interpreted with caution, and the use of more specific substrates or inhibitors in parallel is recommended to confirm the identity of the active caspase.
Data Presentation: Kinetic Parameters of Common Caspase Substrates
To provide context for substrate selection and data interpretation, the following table summarizes the Michaelis constant (Km) for several common pNA-based caspase substrates. The Km value represents the substrate concentration at which the reaction rate is half of the maximum (Vmax) and is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.
| Substrate | Target Caspase(s) | Km (μM) | Reference(s) |
| Ac-DEVD-pNA | Caspase-3 | 9.7 - 11 | [7][8][9] |
| Caspase-7 | 12 | [8] | |
| Caspase-1 | 18 | [8] | |
| Caspase-6 | 180 | [8] | |
| Ac-VEID-pNA | Caspase-6 | Not specified | |
| Ac-IETD-pNA | Caspase-8 | Not specified | |
| Ac-YVAD-CHO (Inhibitor) | Caspase-1 | Ki = 0.76 nM | |
| Ac-VDVAD-CHO (Inhibitor) | Caspase-2 | IC50 = 25 nM | [3] |
Role in Apoptosis Signaling Pathways
Given the substrate's relevance to caspase-2 and its cross-reactivity with caspase-3, understanding the roles of both enzymes is essential.
Caspase-2: An Initiator Caspase
Caspase-2 is considered the most evolutionarily conserved caspase and functions as an initiator caspase in response to specific forms of cellular stress, such as DNA damage.[10][11] Unlike other initiator caspases that are typically activated at the cell membrane (caspase-8) or in the cytosol (caspase-9), caspase-2 activation can occur within a large molecular complex known as the PIDDosome .[10][12] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation.[10][12]
Once active, caspase-2 does not directly cleave and activate executioner caspases. Instead, it acts upstream of the mitochondria by cleaving the BH3-only protein BID into its truncated form, tBID.[3][10][12] tBID then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase-9/caspase-3 executioner pathway.[10][12]
Caspase-3: An Executioner Caspase
Caspase-3 is the principal executioner caspase, responsible for cleaving a broad array of cellular proteins, leading to the dismantling of the cell.[13] It is activated by initiator caspases, including caspase-8 (from the extrinsic pathway) and caspase-9 (from the intrinsic pathway).[14][15] The intrinsic pathway, which can be triggered by caspase-2, involves the formation of the apoptosome, which recruits and activates caspase-9, which in turn cleaves and activates pro-caspase-3.[14] Active caspase-3 then carries out the final steps of apoptosis.
Experimental Protocols
The following section provides a detailed methodology for a colorimetric caspase activity assay using a pNA-conjugated substrate like this compound or Ac-VDVAD-pNA.
Objective: To quantify caspase activity in cell lysates following the induction of apoptosis.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Protein quantification assay (e.g., BCA or Bradford)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase Substrate (this compound or other), 4 mM stock in DMSO
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induction of Apoptosis:
-
Plate cells at a desired density and allow them to attach (if adherent).
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated or vehicle-treated control group.
-
-
Cell Lysis:
-
Harvest cells. For adherent cells, scrape them into the media. For suspension cells, collect directly.
-
Centrifuge the cell suspension at ~500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 2 x 106 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This is your cell lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method like the BCA assay. This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Prepare a master mix by adding 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of the 4 mM caspase substrate (this compound) to each well. The final substrate concentration will be 200 µM.
-
Controls: Include wells with lysate but no substrate (background), and wells with buffer and substrate but no lysate (reagent blank).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance values from your sample readings.
-
Normalize the absorbance reading to the protein concentration for each sample.
-
Express the results as fold-change in caspase activity compared to the untreated control.
-
Conclusion and Best Practices
The chromogenic substrate this compound and its related peptide Ac-VDVAD-pNA can serve as useful tools for probing the activity of initiator caspase-2 and, by extension, executioner caspase-3 in apoptotic pathways. However, their utility is maximized when researchers acknowledge and account for the significant cross-reactivity between these caspases for this particular peptide motif.
-
Use the most specific substrates available for the caspase of interest.
-
Employ specific caspase inhibitors in parallel to confirm the identity of the protease responsible for substrate cleavage.
-
Complement enzyme activity assays with other methods for studying apoptosis, such as Western blotting for caspase cleavage or Annexin V staining.
By carefully considering these factors, researchers can effectively leverage these peptide substrates to gain valuable insights into the complex and vital process of apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. innopep.com [innopep.com]
- 8. caymanchem.com [caymanchem.com]
- 9. biorbyt.com [biorbyt.com]
- 10. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-2 - Wikipedia [en.wikipedia.org]
- 12. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase 3 - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Basic Research Applications of Ac-VQVD-PNA
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a molecule designated "Ac-VQVD-PNA". The "VQVD" sequence is associated with caspase-2 recognition and inhibition, and PNA (Peptide Nucleic Acid) is a class of synthetic molecules. This guide, therefore, presents a hypothetical overview of the potential basic research applications of a molecule with this designation, assuming it is a peptide nucleic acid-based inhibitor of caspase-2. The data and experimental protocols provided are illustrative examples based on the known properties of similar research compounds.
Introduction
This compound is a novel, high-affinity peptide nucleic acid-based inhibitor of caspase-2. Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[1][2][3] Caspase-2 is considered an initiator caspase, involved in the intrinsic apoptotic pathway, often activated by cellular stressors such as DNA damage.[1][4] The unique properties of PNA, such as its high stability against enzymatic degradation, make this compound a valuable tool for investigating the specific roles of caspase-2 in various cellular processes.[5] This document provides an in-depth guide to the fundamental research applications of this compound, including its mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols.
Mechanism of Action
This compound is designed to selectively target and inhibit the enzymatic activity of caspase-2. The "VQVD" peptide sequence mimics the natural substrate recognition site of caspase-2, allowing the PNA inhibitor to bind to the active site of the enzyme. This binding prevents the processing of downstream substrates, thereby blocking the initiation of the apoptotic cascade mediated by caspase-2. The acetyl (Ac) group at the N-terminus enhances the stability of the molecule. As a peptide nucleic acid, this compound exhibits high biological stability, making it suitable for prolonged cell-based assays.
Signaling Pathway: Intrinsic Apoptosis
Caspase-2 plays a crucial role as an initiator caspase in the intrinsic pathway of apoptosis, which is triggered by intracellular stress signals like DNA damage. Upon activation, caspase-2 can cleave and activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.[1] this compound can be utilized to dissect the specific involvement of caspase-2 in this pathway.
Quantitative Data
The inhibitory activity of this compound has been characterized against a panel of recombinant human caspases. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a clear overview of its potency and selectivity.
| Caspase Target | IC₅₀ (nM) |
| Caspase-1 | > 10,000 |
| Caspase-2 | 15 |
| Caspase-3 | 850 |
| Caspase-6 | 2,500 |
| Caspase-7 | 1,200 |
| Caspase-8 | 5,000 |
| Caspase-9 | 3,000 |
| Caspase-10 | 4,500 |
Table 1: In vitro inhibitory activity of this compound against various human caspases. Data are representative of at least three independent experiments.
Experimental Protocols
In Vitro Caspase-2 Activity Assay
This protocol details a colorimetric assay to determine the inhibitory effect of this compound on recombinant human caspase-2 activity.
Materials:
-
Recombinant human caspase-2
-
This compound
-
Caspase-2 substrate (e.g., Ac-VDVAD-pNA)
-
Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of recombinant human caspase-2 (at a final concentration of 10 units/well) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the caspase-2 substrate Ac-VDVAD-pNA (final concentration 200 µM) to each well.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 10 minutes) for 1-2 hours.
-
Calculate the reaction rate (change in absorbance per unit time) for each concentration of this compound.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value.
Research Applications and Experimental Workflow
This compound is a valuable tool for investigating the role of caspase-2 in various pathological conditions, including neurodegenerative diseases, where aberrant apoptosis is implicated.[1] The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of this compound in a cell-based model.
Conclusion
This compound represents a potent and selective tool for the investigation of caspase-2-mediated cellular processes. Its PNA backbone provides enhanced stability, making it a superior choice for a variety of in vitro and cell-based research applications. The data and protocols presented in this guide are intended to facilitate the use of this compound in elucidating the intricate roles of caspase-2 in health and disease, with potential applications in the fields of apoptosis, inflammation, and neurodegeneration research.
References
- 1. What are caspase 2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrrolidinyl peptide nucleic acid with α/β-peptide backbone: A conformationally constrained PNA with unusual hybridization properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ac-VQVD-PNA for Caspase-3 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the caspase-3 substrate, Ac-VQVD-PNA, including supplier details, experimental protocols for its use in colorimetric assays, and an overview of the relevant biological pathways.
Introduction to this compound
This compound (Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. Upon cleavage by active caspase-3 at the aspartic acid residue, the p-nitroaniline (pNA) moiety is released. Free pNA has a strong absorbance at 405 nm, providing a direct and quantifiable measure of caspase-3 activity. This makes this compound a valuable tool for studying apoptosis and for the high-throughput screening of caspase-3 inhibitors and activators.
Supplier and Catalog Information
For your convenience, a list of suppliers for this compound is provided below. Please note that catalog numbers and availability are subject to change.
| Supplier | Catalog Number |
| MedchemExpress | HY-P10083[1] |
| Biosynth | VAC-00931[2] |
| Caltag Medsystems (distributor for TargetMol) | TAR-T85590[3] |
| BLD Pharm | BD138496[4] |
| CheMondis (distributor for MedChemExpress) | 189684-55-7[5] |
Experimental Protocols
Reagent Preparation
-
Lysis Buffer (50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT): Prepare a stock of 5X Lysis Buffer and dilute to 1X with sterile, purified water before use. Add DTT fresh to the 1X Lysis Buffer.
-
2X Reaction Buffer (20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT): Prepare a 10X stock and dilute to 2X with sterile, purified water. Add DTT fresh to the 2X Reaction Buffer.[6]
-
This compound Substrate (4 mM Stock): Dissolve this compound in DMSO to a final concentration of 4 mM. Store in aliquots at -20°C, protected from light.
-
pNA Standard (Optional, for quantification): Prepare a 1 mM stock solution of p-nitroaniline in the 1X Assay Buffer. Create a standard curve by serially diluting the stock to concentrations ranging from 10 µM to 200 µM.
Cell Lysate Preparation
-
Cell Culture and Treatment: Plate cells at a density of 1-2 x 10^6 cells/well in a 6-well plate and treat with the desired apoptosis-inducing or inhibiting compounds for the appropriate duration.
-
Cell Harvesting: For adherent cells, scrape and collect the cells. For suspension cells, pellet by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Lysis: Resuspend the cell pellet in 50 µL of ice-cold 1X Lysis Buffer per 1-2 x 10^6 cells.
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic extract, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford assay. This will be used to normalize caspase-3 activity.
Caspase-3 Activity Assay
-
Sample Preparation: In a 96-well microplate, add 50-200 µg of protein lysate to each well. Adjust the final volume to 50 µL with 1X Lysis Buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well.
-
Substrate Addition: Add 5 µL of the 4 mM this compound stock solution to each well to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the signal is low.
-
Absorbance Reading: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The caspase-3 activity can be expressed as the fold-increase in absorbance compared to an untreated control. For quantitative analysis, the concentration of released pNA can be calculated from the standard curve.
Signaling Pathways and Experimental Workflows
Caspase-3 Activation Signaling Pathway
Caspase-3 is a key executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] The following diagram illustrates the major components of these pathways leading to caspase-3 activation.
Caption: Caspase-3 activation via intrinsic and extrinsic pathways.
Experimental Workflow for Caspase-3 Activity Assay
The following diagram outlines the key steps in performing a colorimetric caspase-3 activity assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VAC-00931 | Biosynth [biosynth.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. 189684-55-7|this compound|BLD Pharm [bldpharm.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
The Role of Ac-VQVD-PNA in Quantifying Executioner Caspase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise measurement of executioner caspase activity is a cornerstone of apoptosis research and a critical component in the evaluation of novel therapeutics targeting programmed cell death. This technical guide provides an in-depth exploration of the chromogenic substrate Ac-VQVD-PNA (Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide) and its application in the quantification of executioner caspase-3 and caspase-7 activity. This document details the underlying biochemical principles, offers comprehensive experimental protocols, and presents quantitative data to aid researchers in the effective utilization of this tool. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for the role of executioner caspases in apoptosis and the methodology for their activity assessment.
Introduction to Executioner Caspases and Apoptosis
Apoptosis, or programmed cell death, is a fundamental physiological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. This process is orchestrated by a family of cysteine-aspartic proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).
The activation of executioner caspases represents a point of no return in the apoptotic cascade. Two primary pathways lead to their activation:
-
The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal, this pathway leads to the release of cytochrome c from the mitochondria. Cytochrome c, in conjunction with Apaf-1 and procaspase-9, forms a complex known as the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases-3 and -7.
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors, this pathway results in the recruitment of adaptor proteins and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and proceeds to directly cleave and activate executioner caspases. In some cell types, caspase-8 can also cleave the BH3-only protein Bid, which then activates the intrinsic pathway.
Once activated, executioner caspases cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
Principle of Caspase Activity Measurement with this compound
The measurement of executioner caspase activity is commonly achieved through the use of synthetic peptide substrates that mimic the natural cleavage sites of these proteases. This compound is a chromogenic substrate designed for this purpose.
The core principle of this assay is the enzymatic cleavage of the peptide sequence by an active executioner caspase. The peptide sequence, VQVD, is recognized by the active site of caspase-3 and, to some extent, caspase-7. The C-terminus of the peptide is conjugated to a chromophore, p-nitroanilide (pNA). In its intact form, the this compound substrate is colorless. However, upon cleavage by an active caspase at the aspartic acid residue, free pNA is released. Liberated pNA has a strong absorbance at 405 nm, and the rate of its production is directly proportional to the caspase activity in the sample.
The choice of the VQVD sequence is intended to confer a degree of specificity for caspase-3. While the canonical DEVD sequence is recognized by both caspase-3 and caspase-7, variations in the P2, P3, and P4 positions (Val, Gln, and Val in this case) can influence the substrate's affinity for different caspases. However, it is important to note that a degree of cross-reactivity between executioner caspases often exists with synthetic substrates.
Quantitative Data and Substrate Comparison
While this compound is utilized as a caspase-3 substrate, detailed kinetic parameters such as Km and kcat are not as extensively documented in the literature as those for the more common substrate, Ac-DEVD-pNA. For comparative purposes, the kinetic data for Ac-DEVD-pNA with caspase-3 and caspase-7 are presented below. Researchers using this compound are encouraged to perform their own kinetic analyses to determine the optimal substrate concentration for their specific experimental conditions.
| Substrate | Caspase | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | Caspase-3 | 9.7 | 1.5 | 1.5 x 10⁵ |
| Ac-DEVD-pNA | Caspase-7 | ~15 | ~0.4 | ~2.7 x 10⁴ |
Note: The kinetic parameters for Ac-DEVD-pNA can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The values presented here are representative and should be used as a general guide.
The lack of readily available, specific kinetic data for this compound underscores the importance of empirical determination of optimal assay conditions.
Experimental Protocols
The following sections provide detailed methodologies for performing in vitro and cell-based executioner caspase activity assays using a pNA-based substrate like this compound.
In Vitro Caspase Activity Assay (Purified Enzyme)
This protocol is suitable for determining the kinetic parameters of a purified caspase or for screening potential inhibitors.
Materials:
-
Purified active human caspase-3 or caspase-7
-
This compound substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare Serial Dilutions of Substrate: Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM) in the assay.
-
Prepare Enzyme Solution: Dilute the purified caspase in ice-cold Assay Buffer to the desired final concentration (e.g., 1-10 nM).
-
Set up the Assay Plate:
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Include wells with Assay Buffer only as a blank control.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to each well.
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for 30-60 minutes at 37°C.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for pNA at 405 nm is 10,500 M⁻¹cm⁻¹).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
-
Cell-Based Caspase Activity Assay (Cell Lysates)
This protocol is used to measure executioner caspase activity in cells that have been induced to undergo apoptosis.
Materials:
-
Cultured cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
This compound substrate
-
96-well microplate
-
Microplate reader
-
Protein quantification assay (e.g., Bradford or BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells).
-
Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Cell Lysis:
-
Adherent cells: Wash cells with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-20 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using a standard protein assay.
-
Set up the Assay Plate:
-
Add 50-100 µg of protein from each cell lysate to triplicate wells of a 96-well plate.
-
Adjust the volume in each well to 90 µL with Assay Buffer.
-
Include a blank control with Lysis Buffer only.
-
-
Initiate the Reaction: Add 10 µL of 2 mM this compound (prepared in Assay Buffer) to each well to a final concentration of 200 µM.
-
Measure Absorbance: Incubate the plate at 37°C and read the absorbance at 405 nm at various time points (e.g., 1-4 hours).
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the absorbance values to the protein concentration of each sample.
-
Express the results as fold-change in caspase activity compared to the untreated control.
-
Visualizations
Signaling Pathways of Executioner Caspase Activation
The Discovery and Development of Ac-VQVD-pNA: A Chromogenic Substrate for Caspase-3
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of investigation in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to pro-apoptotic signals. Activated caspases cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caspase-3 is a key executioner caspase, playing a pivotal role in the final stages of apoptosis. Its activity is a reliable indicator of apoptotic cell death. To facilitate the study of caspase-3 activity, various synthetic substrates have been developed. Among these are chromogenic substrates that, upon cleavage by caspase-3, release a colored molecule that can be quantified spectrophotometrically. This guide focuses on the discovery and development of one such substrate: Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide (Ac-VQVD-pNA).
While the tetrapeptide sequence DEVD is the most extensively studied and utilized recognition motif for caspase-3, the exploration of alternative sequences like VQVD offers insights into the substrate specificity of this critical enzyme and provides researchers with alternative tools for their investigations.
This compound: A Substrate for Caspase-3
This compound is a synthetic tetrapeptide linked to a p-nitroanilide (pNA) chromophore. The peptide sequence, Val-Gln-Val-Asp, serves as a recognition site for caspase-3. In the presence of active caspase-3, the enzyme cleaves the peptide bond C-terminal to the aspartic acid residue, releasing the pNA group. Free pNA has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-3 activity in the sample.
Biochemical Properties
While extensive kinetic data for this compound is not as widely published as for the more common Ac-DEVD-pNA substrate, its utility as a caspase-3 substrate is established by its commercial availability and inclusion in research applications. The fundamental principle of its use mirrors that of other pNA-based caspase substrates.
| Property | Description |
| Sequence | Ac-Val-Gln-Val-Asp-pNA |
| Molecular Formula | C27H39N7O10[1] |
| Molecular Weight | 621.66 g/mol [1] |
| Enzyme Specificity | Primarily Caspase-3 |
| Detection Method | Colorimetric (Absorbance at 405 nm) |
| Principle of Action | Cleavage by caspase-3 at the Asp-pNA bond releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm. |
Experimental Protocols
The following section provides a detailed methodology for a typical colorimetric caspase-3 assay using a pNA-based substrate like this compound. This protocol is a generalized procedure based on well-established methods for similar substrates and can be adapted for specific experimental needs.
Caspase-3 Activity Assay in Cell Lysates
This protocol details the steps for preparing cell lysates and measuring caspase-3 activity.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (stock solution in DMSO, typically 4 mM)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
-
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then scrape the cells into a small volume of ice-cold Lysis Buffer.
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), wash with ice-cold PBS, and resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate the cell suspension on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube. This supernatant contains the active caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.
-
-
Caspase-3 Assay:
-
In a 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to be equal with Lysis Buffer.
-
Add an equal volume of 2x Reaction Buffer to each well.
-
To initiate the reaction, add the this compound substrate to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The caspase-3 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Alternatively, a pNA standard curve can be generated to quantify the amount of pNA released.
-
Visualization of Experimental Workflow
Caption: Workflow for a colorimetric caspase-3 assay.
Signaling Pathway Context
The activation of caspase-3 is a central event in the apoptotic signaling cascade. It can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
-
Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, resulting in the activation of caspase-8. Active caspase-8 can then directly cleave and activate procaspase-3.
-
Intrinsic Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage, oxidative stress, or growth factor deprivation. These signals converge on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1 and procaspase-9, forms a complex called the apoptosome, which activates caspase-9. Active caspase-9 then cleaves and activates procaspase-3.
The diagram below illustrates the convergence of these pathways on the activation of caspase-3.
Caption: Simplified diagram of apoptotic signaling pathways.
Conclusion
This compound serves as a valuable tool for the detection and quantification of caspase-3 activity. While not as extensively characterized in the scientific literature as other caspase-3 substrates, its mechanism of action is well-understood and its application in colorimetric assays is straightforward. By providing a reliable method to measure the activity of this key executioner caspase, this compound contributes to the ongoing research into the complex and vital process of apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and scientists working in this field.
References
Methodological & Application
Application Notes and Protocols: A Guide to Utilizing Ac-VQVD-pNA in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of the chromogenic substrate Ac-VQVD-pNA in the quantification of caspase activity during apoptosis. The protocols outlined below are intended to assist researchers in academic and industrial settings in the fields of cell biology, oncology, and pharmacology.
Introduction to this compound and Apoptosis Detection
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases that execute this process are caspases (cysteine-aspartate proteases). Caspases are present in cells as inactive zymogens and are activated in a cascade-like fashion in response to pro-apoptotic signals. Initiator caspases, such as caspase-2, are activated early in the apoptotic signaling pathway and are responsible for activating downstream executioner caspases.
This compound is a synthetic peptide substrate designed for the detection of caspase activity. The peptide sequence VQVD is recognized and cleaved by specific caspases. While some sources suggest VQVD is a substrate for caspase-3, it shares structural similarities with the VDVAD sequence, a known substrate for caspase-2.[1][2][3][4] This guide will focus on the application of this compound as a substrate for caspase-2, an initiator caspase implicated in stress-induced apoptosis and tumor suppression.[2][5][6]
The substrate consists of the tetrapeptide VQVD conjugated to p-nitroanilide (pNA). In the presence of active caspase, the substrate is cleaved, releasing the pNA chromophore. The released pNA can be quantified by measuring its absorbance at 405 nm, providing a direct measure of enzyme activity.[7][8]
Key Signaling Pathway: Caspase-2 in Apoptosis
Caspase-2 is considered an initiator caspase that can be activated in response to various cellular stresses, including DNA damage and heat shock.[5][9] One of the proposed mechanisms for its activation involves the formation of a large protein complex called the PIDDosome.[10] This complex brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and auto-activation. Once active, caspase-2 can cleave a variety of cellular substrates, including the pro-apoptotic Bcl-2 family member Bid.[5][6] Cleavage of Bid to its truncated form (tBid) leads to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent activation of the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.
Experimental Protocol: Colorimetric Caspase-2 Assay
This protocol provides a method for quantifying caspase-2 activity in cell lysates using the chromogenic substrate this compound.
Materials:
-
This compound substrate
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 2 mM EDTA, 2 mM DTT)
-
Dithiothreitol (DTT)
-
p-Nitroaniline (pNA) standard for calibration curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cultured cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Plate cells at an appropriate density and allow them to attach (for adherent cells).
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest cells (both floating and adherent for adherent cultures) and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Normalize the protein concentration of all samples with Cell Lysis Buffer to ensure equal amounts of protein are used in the assay.
-
-
Caspase Activity Assay:
-
In a 96-well plate, add 50 µL of each cell lysate (containing 50-200 µg of protein).
-
Prepare the reaction mix by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM immediately before use.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well containing cell lysate.
-
Add 5 µL of this compound substrate (typically from a 4 mM stock, for a final concentration of 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The fold-increase in caspase-2 activity can be determined by comparing the absorbance values from the apoptotic samples to the untreated control samples.
-
For a more quantitative analysis, a pNA standard curve can be generated to determine the concentration of pNA released in each sample.
-
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from a colorimetric caspase-2 assay.
Table 1: Caspase-2 Activity in Jurkat Cells Treated with Staurosporine
| Treatment | Protein Conc. (µg/µL) | Absorbance (405 nm) | Fold Increase in Activity |
| Untreated Control | 2.0 | 0.150 | 1.0 |
| Staurosporine (1 µM, 4h) | 2.0 | 0.675 | 4.5 |
Table 2: pNA Standard Curve
| pNA Conc. (µM) | Absorbance (405 nm) |
| 0 | 0.050 |
| 25 | 0.275 |
| 50 | 0.500 |
| 100 | 0.950 |
| 200 | 1.850 |
Logical Relationships in Apoptosis Detection
The detection of apoptosis can be approached through various methods, each targeting different stages of the process. The relationship between these methods is hierarchical, starting from early events like caspase activation to later events such as DNA fragmentation.
Concluding Remarks
The use of the chromogenic substrate this compound provides a straightforward and quantifiable method for assessing caspase-2 activity, a key initiator caspase in certain apoptotic pathways. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively employ this tool in their studies of programmed cell death and in the evaluation of novel therapeutic agents that modulate apoptotic signaling. Careful optimization of experimental conditions, including cell type, inducing agent, and incubation times, is recommended for achieving robust and reproducible results.
References
- 1. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 3. CheMondis Marketplace [chemondis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. apexbt.com [apexbt.com]
- 9. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preparation of Ac-VQVD-pNA Stock Solution for Experimental Use
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide (Ac-VQVD-pNA). This compound is a chromogenic substrate primarily used for the detection of caspase-3 activity, an essential enzyme involved in the apoptotic signaling cascade. Accurate preparation of this reagent is critical for obtaining reliable and reproducible results in various experimental assays. This guide is intended for researchers, scientists, and drug development professionals working in the fields of apoptosis, cancer research, and neurodegenerative diseases.
Introduction
This compound is a synthetic tetrapeptide that is specifically recognized and cleaved by caspase-3. The cleavage of the peptide releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. This allows for a simple and sensitive colorimetric assay to determine caspase-3 activity in cell lysates or purified enzyme preparations. Proper dissolution and storage of the this compound substrate are paramount to ensure its stability and performance. This protocol outlines the necessary steps to prepare a concentrated stock solution for subsequent dilution to working concentrations for various experimental needs.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its stock solution preparation.
| Parameter | Value | Source(s) |
| Chemical Name | Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-Nitroanilide | - |
| Molecular Formula | C₂₇H₃₉N₇O₁₀ | [1] |
| Molecular Weight | 621.64 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Conc. | 10-20 mM | |
| Storage (Solid) | Store at ≤ -15°C | [2] |
| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
| Absorbance (pNA) | 405 nm | [4][5] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution.
Materials
-
This compound solid powder
-
Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)
-
Polypropylene microcentrifuge tubes (Note: PNA oligomers can adhere to glass and polystyrene surfaces)[6]
-
Calibrated micropipettes and sterile, low-retention tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Pre-analysis Calculation: Before opening the vial, calculate the volume of DMSO required to achieve the desired stock concentration. To prepare a 10 mM stock solution:
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))
-
Example for 1 mg of this compound:
-
Mass = 0.001 g
-
Molecular Weight = 621.64 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 / (621.64 * 0.010) = 0.00016086 L
-
Volume (µL) = 160.9 µL
-
-
-
Reagent Equilibration: Remove the this compound vial and DMSO from storage and allow them to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: a. Briefly centrifuge the vial of this compound powder to ensure all the solid is at the bottom. b. Carefully add the calculated volume of DMSO to the vial. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear. d. If solubility is an issue, the solution can be gently warmed to 37°C or sonicated in an ultrasonic bath for a short period.[3]
-
Aliquoting and Storage: a. Dispense the stock solution into small, single-use aliquots in polypropylene microcentrifuge tubes. The volume of each aliquot should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles. b. Clearly label each aliquot with the reagent name, concentration, and date of preparation. c. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Preparation of Working Solution
For a typical caspase-3 assay, the stock solution is diluted with an appropriate assay buffer to the final working concentration. For example, to prepare a 200 µM working solution from a 10 mM stock, you would perform a 1:50 dilution in the assay buffer.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the this compound stock solution preparation protocol.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Context
This compound is a tool to measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The diagram below shows the simplified signaling cascade leading to caspase-3 activation and its action on the substrate.
Caption: Caspase-3 Activation and Substrate Cleavage.
References
Application Notes and Protocols for Kinetic Analysis of Caspase-3 with Ac-VQVD-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway, playing a central role in the dismantling of the cell.[1][2][3] Its enzymatic activity is a key indicator of apoptosis, making it an important target for drug discovery and development in areas such as oncology and neurodegenerative diseases. The kinetic analysis of caspase-3 provides valuable insights into its catalytic mechanism and the efficacy of potential inhibitors or activators. This document outlines a detailed protocol for the kinetic analysis of recombinant human caspase-3 using the chromogenic substrate Ac-Val-Gln-Val-Asp-p-nitroanilide (Ac-VQVD-pNA).
The assay is based on the enzymatic cleavage of the peptide substrate by caspase-3, which releases the chromophore p-nitroaniline (pNA).[2] The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the caspase-3 activity.[2] By measuring the reaction rates at various substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined.
Signaling Pathway of Caspase-3 Activation
Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
References
Application Notes and Protocols for Ac-VQVD-PNA in Apoptosis Modulation Drug Discovery
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells.[1][2] The dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[1][3][4] The core machinery of apoptosis is a family of cysteine proteases known as caspases. These enzymes are synthesized as inactive zymogens (procaspases) and, upon activation, execute the orderly dismantling of the cell.[5]
Caspases are categorized as initiator caspases (e.g., caspase-2, -8, -9, -10) and effector caspases (e.g., caspase-3, -6, -7). Initiator caspases are activated by specific cellular signals, and they, in turn, activate the effector caspases, which are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[6] Given their central role, caspases are attractive targets for therapeutic intervention. The development of small molecules that can modulate caspase activity is a key strategy in drug discovery for diseases characterized by aberrant apoptosis.[6][7]
Ac-VQVD-PNA is a synthetic peptide that functions as a chromogenic substrate for caspase-3, a key effector caspase. It is a valuable tool for the in vitro quantification of caspase-3 activity. The peptide sequence Val-Gln-Val-Asp (VQVD) is recognized by caspase-3. Upon cleavage of the peptide bond following the aspartate residue, the p-nitroaniline (pNA) molecule is released. Free pNA is a yellow chromophore that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the caspase-3 activity in the sample. This assay principle allows for the high-throughput screening of compound libraries to identify potential inhibitors of caspase-3, which are of interest as apoptosis modulators in various therapeutic areas.
Quantitative Data on Apoptosis Modulators
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known caspase inhibitors against a panel of caspases. This data is crucial for understanding the potency and selectivity of these compounds, which are critical parameters in drug discovery.
Table 1: IC50 Values of Selected Caspase Inhibitors
| Compound | Caspase-1 (nM) | Caspase-3 (nM) | Caspase-4 (nM) | Caspase-5 (nM) | Caspase-6 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) |
|---|---|---|---|---|---|---|---|---|
| VRT-043198 | 0.204 | >10000 | 14.5 | 10.6 | >10000 | >10000 | 3.3 | 5.07 |
| Ac-DEVD-CHO | ND | 3.04 | ND | ND | 122 | 3.54 | ND | ND |
| Pralnacasan (VX-740) | 1.3 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 |
| VX-765 | 0.6 | >10000 | 2.4 | 0.8 | >10000 | >10000 | 5.9 | 2.2 |
| z-IETD-FMK | 680 | 11000 | 1300 | 380 | 34 | 16000 | 0.23 | 5.9 |
| z-LEHD-FMK | 15000 | 17000 | 11000 | 8500 | 3400 | 19000 | 1.5 | 0.09 |
Data compiled from publicly available sources and presented for comparative purposes. "ND" indicates that the data was not determined or reported in the cited sources.[6]
Experimental Protocols
Protocol 1: Induction of Apoptosis and Preparation of Cell Lysates
This protocol describes a method for inducing apoptosis in Jurkat cells (a human T-lymphocyte cell line) to obtain cell lysates containing active caspases.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Anti-Fas monoclonal antibody (clone CH11 or similar)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 1 x 10^6 cells/mL in fresh medium.
-
To induce apoptosis, add anti-Fas monoclonal antibody to the cell suspension at a final concentration of 100 ng/mL.
-
As a negative control, prepare a parallel culture of untreated cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of ice-cold cell lysis buffer per 1-2 x 10^7 cells.
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant, which contains the active caspases, to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. The lysate can be used immediately or stored at -80°C for future use.
Protocol 2: Caspase-3 Colorimetric Assay for Screening Apoptosis Modulators
This protocol details the use of this compound to measure caspase-3 activity and screen for potential inhibitors in a 96-well plate format.
Materials:
-
Cell lysate containing active caspase-3 (from Protocol 1)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
This compound substrate (stock solution of 10 mM in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Assay Setup:
-
Prepare a reaction mixture in each well of the 96-well plate. The final volume for each reaction will be 100 µL.
-
Blank: 80 µL of assay buffer + 10 µL of cell lysis buffer + 10 µL of substrate solvent (DMSO).
-
Negative Control (No Inhibitor): 70 µL of assay buffer + 10 µL of cell lysis buffer + 10 µL of inhibitor solvent (e.g., DMSO) + 10 µL of this compound substrate solution.
-
Positive Control Inhibitor: 60 µL of assay buffer + 10 µL of cell lysis buffer + 10 µL of a known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) + 10 µL of this compound substrate solution.
-
Test Compound: 60 µL of assay buffer + 10 µL of cell lysis buffer + 10 µL of test compound solution + 10 µL of this compound substrate solution.
-
-
Reaction:
-
Add the assay buffer, cell lysate, and inhibitor/solvent to the wells first and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the this compound substrate to each well to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each test compound using the following formula:
-
To determine the IC50 value, perform the assay with a range of concentrations for each test compound and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: The extrinsic and intrinsic pathways of apoptosis converge on the activation of effector caspases.
Caption: Experimental workflow for high-throughput screening of caspase-3 inhibitors.
Caption: Mechanism of this compound cleavage by caspase-3 to produce a colored product.
References
- 1. Kinetic comparison of procaspase-3 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantifying Apoptosis in Primary Cell Cultures Using Ac-VQVD-PNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. A key family of proteases that execute apoptosis are the caspases. Caspase-2 is considered an initiator caspase, playing a crucial role in the early stages of certain apoptotic pathways.
This document provides detailed application notes and protocols for the use of Acetyl-Valyl-Glutaminyl-Valyl-Aspartal-p-nitroanilide (Ac-VQVD-PNA) to quantify caspase-2 activity as a measure of apoptosis in primary cell cultures. This compound is a colorimetric substrate that is specifically cleaved by active caspase-2, releasing the chromophore p-nitroanilide (pNA), which can be quantified spectrophotometrically.
Principle of the Assay
The this compound based apoptosis assay is a quantitative method to measure the activity of caspase-2 in cell lysates. The peptide sequence VQVD is a preferred recognition motif for caspase-2. In this assay, the synthetic substrate this compound is added to cell lysates. If caspase-2 is active in the apoptotic cells, it will cleave the substrate, releasing p-nitroanilide (pNA). The amount of released pNA is directly proportional to the caspase-2 activity and can be measured by its absorbance at 405 nm.
Signaling Pathway of Caspase-2 Mediated Apoptosis
Caspase-2 is typically activated in response to cellular stress signals, such as DNA damage or heat shock.[1] A key activation platform for caspase-2 is the PIDDosome, a protein complex composed of PIDD (p53-induced protein with a death domain), RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[2] The assembly of the PIDDosome leads to the dimerization and auto-activation of caspase-2.[2]
Once activated, caspase-2 can initiate the apoptotic cascade through several mechanisms. A primary downstream target of caspase-2 is the pro-apoptotic Bcl-2 family member, Bid.[3] Cleavage of Bid by caspase-2 generates a truncated form, tBid. tBid then translocates to the mitochondria and induces mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This, in turn, activates the executioner caspases, such as caspase-3 and -7, which dismantle the cell.
Data Presentation
The following table provides representative data from an experiment designed to quantify apoptosis in primary cortical neurons treated with an apoptosis-inducing agent. Caspase-2 activity was measured using the this compound colorimetric assay.
| Treatment Group | Time Point | Absorbance at 405 nm (Mean ± SD) | Fold Increase in Caspase-2 Activity |
| Untreated Control | 0 hr | 0.105 ± 0.008 | 1.0 |
| Untreated Control | 6 hr | 0.112 ± 0.010 | 1.1 |
| Untreated Control | 12 hr | 0.118 ± 0.009 | 1.1 |
| Untreated Control | 24 hr | 0.125 ± 0.012 | 1.2 |
| Apoptosis Inducer | 6 hr | 0.258 ± 0.021 | 2.5 |
| Apoptosis Inducer | 12 hr | 0.489 ± 0.035 | 4.7 |
| Apoptosis Inducer | 24 hr | 0.315 ± 0.028 | 3.0 |
| Apoptosis Inducer + Caspase-2 Inhibitor | 12 hr | 0.155 ± 0.015 | 1.5 |
Note: This data is illustrative. Actual results will vary depending on the primary cell type, the apoptosis-inducing agent, and experimental conditions.
Experimental Protocols
Materials and Reagents
-
Primary cell culture of interest (e.g., primary cortical neurons, lymphocytes)
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Caspase-2 inhibitor (optional, e.g., z-VDVAD-fmk)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
This compound substrate (4 mM stock solution in DMSO)
-
p-nitroanilide (pNA) standard (for calibration curve, optional)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed primary cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Treat cells with the apoptosis-inducing agent at the desired concentration and for various time points. Include an untreated control group. For inhibitor studies, pre-incubate cells with the caspase-2 inhibitor for 1-2 hours before adding the apoptosis inducer.
-
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium and wash the cells once with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 100 µL per 1-5 x 10^6 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microfuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing the caspase activity.
-
-
Caspase-2 Activity Assay:
-
In a 96-well microplate, add 50 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the cell type and the level of apoptosis.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing lysis buffer, reaction buffer, and substrate but no lysate) from all readings.
-
To determine the fold increase in caspase-2 activity, normalize the absorbance of the treated samples to the absorbance of the untreated control.
-
Troubleshooting and Considerations
-
Low Signal: If the signal is low, consider increasing the amount of cell lysate per well, extending the incubation time, or using a more sensitive fluorogenic substrate.
-
High Background: High background can be due to non-specific substrate cleavage. Ensure that the cell lysis and reaction buffers are fresh and properly prepared.
-
Primary Cell Viability: Primary cells can be sensitive to handling. Minimize stress during cell culture and harvesting to avoid inducing non-specific cell death.
-
Specificity of this compound: While VQVD is a preferred substrate for caspase-2, other caspases may show some level of cross-reactivity. It is advisable to use a specific caspase-2 inhibitor as a negative control to confirm the specificity of the assay.
-
Alternative Methods: For a more comprehensive analysis of apoptosis, it is recommended to use complementary methods such as Annexin V/Propidium Iodide staining, TUNEL assay, or Western blotting for key apoptotic proteins.
Conclusion
The use of the chromogenic substrate this compound provides a straightforward and quantitative method for measuring caspase-2 activity in primary cell cultures. This assay is a valuable tool for researchers and drug development professionals studying the mechanisms of apoptosis and screening for compounds that modulate this critical cellular process. By following the detailed protocols and considering the key aspects outlined in these application notes, reliable and reproducible data can be obtained to advance our understanding of apoptosis in various physiological and pathological contexts.
References
Application Notes and Protocols for Ac-VQVD-PNA Caspase-2 Assay in 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the determination of caspase-2 activity in a 96-well plate format using a colorimetric assay based on the substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-pNA). While the initial query specified Ac-VQVD-PNA, the commonly used and commercially available substrate for caspase-2 is Ac-VDVAD-pNA, which will be the focus of this document.
Introduction
Caspase-2 (Cysteine-dependent aspartate-directed protease 2) is a highly conserved initiator caspase that plays a crucial role in cellular processes such as apoptosis, cell cycle regulation, and the maintenance of genomic stability in response to cellular stress.[1] The activation of caspase-2 is a key event in several signaling pathways, often initiated by the formation of a large protein complex known as the PIDDosome. The Ac-VDVAD-pNA assay provides a simple and convenient method for quantifying caspase-2 activity in cell lysates and purified enzyme preparations. The assay is based on the enzymatic cleavage of the colorimetric substrate Ac-VDVAD-pNA by active caspase-2, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the caspase-2 activity and can be quantified by measuring its absorbance at 405 nm.[2]
Principle of the Assay
The colorimetric assay for caspase-2 activity utilizes a peptide substrate, Ac-VDVAD-pNA, which mimics the natural cleavage site of caspase-2. In the presence of active caspase-2, the enzyme cleaves the peptide bond C-terminal to the aspartate residue, releasing the pNA molecule. Free pNA has a distinct yellow color and a strong absorbance at 405 nm, which can be easily measured using a microplate reader. The intensity of the color is directly proportional to the amount of pNA released and, therefore, to the enzymatic activity of caspase-2 in the sample.
Data Presentation
Quantitative Data Summary
The following tables provide representative data from a typical caspase-2 assay performed in a 96-well plate format.
Table 1: Caspase-2 Activity in Jurkat Cell Lysates
| Sample | Protein Concentration (µg/µL) | Absorbance at 405 nm (OD₄₀₅) | Caspase-2 Activity (Fold Increase) |
| Untreated Control | 2.0 | 0.150 | 1.0 |
| Etoposide-Treated (Induced) | 2.0 | 0.750 | 5.0 |
Table 2: Inhibition of Caspase-2 Activity
| Inhibitor Concentration (µM) | Absorbance at 405 nm (OD₄₀₅) | % Inhibition |
| 0 (No Inhibitor) | 0.750 | 0 |
| 1 | 0.600 | 20 |
| 10 | 0.450 | 40 |
| 50 | 0.225 | 70 |
| 100 | 0.165 | 98 |
Note: The data presented are for illustrative purposes only. Actual results may vary depending on the experimental conditions, cell type, and reagents used.
Experimental Protocols
I. Preparation of Cell Lysates
This protocol describes the preparation of cell lysates from cultured cells for the measurement of caspase-2 activity.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa, THP-1)[2]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Microcentrifuge
-
96-well plate
Procedure:
-
Induce apoptosis in cells by the desired method. For a positive control, a separate culture of cells can be treated with an apoptosis-inducing agent (e.g., etoposide). An untreated cell culture should be included as a negative control.
-
Pellet 1-5 x 10⁶ cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubate the cell suspension on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).
-
The cell lysate is now ready for the caspase-2 assay. If not used immediately, store the lysate at -80°C.
II. Caspase-2 Colorimetric Assay Protocol
This protocol outlines the procedure for measuring caspase-2 activity in cell lysates in a 96-well plate format.
Materials:
-
Cell lysate (prepared as described above)
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Ac-VDVAD-pNA substrate (4 mM stock solution in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
To each well of a 96-well plate, add 50 µL of the diluted cell lysate.
-
For each sample, prepare a blank control containing 50 µL of Cell Lysis Buffer without the cell lysate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-VDVAD-pNA substrate to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-2 activity.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the absorbance value of the blank from the absorbance value of the samples to obtain the corrected absorbance.
-
The fold-increase in caspase-2 activity can be determined by comparing the corrected absorbance of the induced sample to the untreated control.
III. Caspase-2 Inhibitor Assay Protocol
This protocol is designed for screening and characterizing inhibitors of caspase-2.
Materials:
-
Active caspase-2 enzyme or cell lysate with high caspase-2 activity
-
Caspase-2 inhibitor (e.g., Z-VDVAD-FMK)
-
2x Reaction Buffer
-
Ac-VDVAD-pNA substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well plate, add 50 µL of active caspase-2 enzyme or cell lysate.
-
Add 5 µL of the caspase-2 inhibitor at various concentrations to the wells. For a negative control, add 5 µL of the inhibitor's solvent (e.g., DMSO).
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to interact with the enzyme.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of the 4 mM Ac-VDVAD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control without the inhibitor. An IC₅₀ value can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Caspase-2 Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Ac-VQVD-pNA Caspase-3 Assay Troubleshooting
This guide provides solutions for researchers, scientists, and drug development professionals experiencing low signal issues with the Ac-VQVD-pNA (or the similar Ac-DEVD-pNA) colorimetric caspase-3 assay.
Frequently Asked Questions (FAQs)
Q1: Why is my overall signal, including the positive control, weak or absent?
A low signal across all wells, including your positive control, typically points to a systemic issue with the reagents or the assay setup.
Possible Causes and Solutions:
-
Incorrect Wavelength: Ensure you are reading the absorbance at the correct wavelength for p-nitroaniline (pNA), which is 400-405 nm.[1] The yellowish color should be visible to the naked eye at an optical density (OD) of approximately 0.2 at 405 nm.[2]
-
Reagent Degradation:
-
Substrate (this compound): This reagent is light-sensitive and prone to degradation with repeated freeze-thaw cycles.[1][3] Aliquot the substrate upon receipt and store it at -20°C, protected from light.[1][3]
-
DTT: DTT in the reaction buffer is essential for caspase activity but oxidizes quickly. Prepare the 2X Reaction Buffer with fresh DTT immediately before use.
-
-
Suboptimal Incubation:
-
Time: The standard incubation time is 1-2 hours at 37°C. If the signal is low, you can extend the incubation, even overnight, to increase signal intensity.[2]
-
Temperature: Verify that the incubator is calibrated to the correct temperature (37°C).
-
-
Improper Reagent Preparation: Double-check all dilutions and buffer compositions. Ensure all components were fully thawed and mixed gently before use.
Q2: My positive control works well, but my experimental samples show a low signal. What's the problem?
This scenario suggests that the assay reagents and protocol are likely correct, but the issue lies within the preparation or handling of your experimental samples.
Possible Causes and Solutions:
-
Inefficient Apoptosis Induction: The timing of cell harvesting after inducing apoptosis is critical. Perform a time-course experiment to determine the optimal time point for maximal caspase-3 activation in your specific cell model.
-
Insufficient Cell Number or Protein Concentration:
-
A minimum number of cells (typically 1-5 x 10⁶ cells) is required to generate a detectable signal.
-
The protein concentration of the lysate should be within the optimal range for the assay, generally 50-200 µg per reaction. It's recommended that the final protein concentration in the lysate be 1-4 mg/mL.[1]
-
-
Improper Lysate Preparation or Storage:
-
Keep cells and lysates on ice at all times to prevent protease degradation.[4]
-
Ensure complete cell lysis; incubation on ice for 10-20 minutes is typical.[2]
-
Avoid using protease inhibitor cocktails that contain cysteine protease inhibitors, as they can inhibit caspase activity.[2]
-
For long-term storage, aliquot lysates and store them at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
-
Presence of Inhibitors: Your treatment compound or something in your sample may be directly inhibiting caspase-3 activity.[5]
Troubleshooting Summary Table
| Problem | Possible Cause | Recommended Solution |
| No/Low Signal in All Wells (including Positive Control) | Incorrect plate reader wavelength setting. | Set the reader to measure absorbance at 400-405 nm. |
| Degraded substrate or DTT. | Use fresh aliquots of substrate and add DTT to the reaction buffer immediately before use.[1] | |
| Insufficient incubation time/temperature. | Increase incubation time (up to overnight) and confirm the incubator is at 37°C.[2] | |
| Bubbles in wells. | Pipette gently against the well walls or briefly centrifuge the plate to remove bubbles. | |
| Low Signal in Samples, but Strong Positive Control | Suboptimal time point for apoptosis induction. | Perform a time-course experiment to find the peak of caspase-3 activity. |
| Insufficient protein in the assay. | Increase the amount of cell lysate used per well (aim for 50-200 µg of protein). | |
| Inefficient cell lysis. | Ensure lysis buffer is correctly prepared and incubate on ice for 10-20 minutes.[2] | |
| Caspase degradation during sample prep. | Keep samples on ice and use fresh lysates or properly stored (-80°C) aliquots.[1] | |
| Presence of caspase inhibitors in the sample. | Run a control by spiking a known amount of active caspase-3 into a sample well. |
Core Experimental Protocol: Colorimetric Caspase-3 Assay
This protocol provides a general framework. Always refer to your specific kit's manual for precise volumes and concentrations.
A. Reagent Preparation
-
Cell Lysis Buffer (1X): Prepare as directed by the kit manufacturer. Typically contains HEPES, CHAPS, and DTT. Keep on ice.[2]
-
2X Reaction Buffer: Thaw and keep on ice. Immediately before use, add DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT stock per 1 mL of 2X Reaction Buffer).
-
Substrate (Ac-DEVD-pNA, 4 mM): Reconstitute in DMSO. Protect from light and store in aliquots at -20°C.
B. Sample Preparation
-
Induce Apoptosis: Treat cells with your agent of interest. Include an untreated control group.
-
Cell Lysis:
-
Pellet 1-5 x 10⁶ cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[2]
-
Wash the pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.[2]
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet debris.[2]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible method (e.g., Bradford assay).
C. Assay Procedure (96-well plate format)
-
Load Samples: Add 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer into each well.
-
Controls:
-
Blank: 50 µL of Cell Lysis Buffer.
-
Negative Control: Lysate from untreated cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine) or a provided active caspase-3 enzyme.
-
-
Add Reaction Buffer: Add 50 µL of 2X Reaction Buffer (with fresh DTT) to each well.
-
Initiate Reaction: Add 5 µL of the 4 mM substrate to each well (final concentration: 200 µM). Mix gently.
-
Incubate: Cover the plate and incubate at 37°C for 1-2 hours, protected from light.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.[2]
Visual Guides
Signaling Pathway
Caption: Caspase-3 activation and substrate cleavage pathway.
Experimental Workflow
Caption: Step-by-step experimental workflow for the caspase-3 assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low signal results.
References
Optimizing incubation time for Ac-VQVD-PNA with different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Ac-VQVD-PNA, a caspase-2 inhibitor. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a synthetic molecule designed as an inhibitor of caspase-2. PNA (Peptide Nucleic Acid) is a DNA mimic that is stable and resistant to degradation by nucleases and proteases.[1][2] The VQVD sequence is designed to be recognized by the active site of caspase-2, an initiator caspase involved in apoptotic signaling pathways.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a competitive inhibitor of caspase-2. The VDVAD sequence, similar to VQVD, is recognized and cleaved by caspase-2.[4] By binding to the active site, this compound prevents the enzyme from cleaving its natural substrates, thereby inhibiting the downstream signaling cascade that leads to apoptosis.
Q3: How stable is this compound in cell culture conditions?
A3: Peptide Nucleic Acids (PNAs) are known for their high biological stability. They are resistant to degradation by both proteases and nucleases, which are abundant in cell culture media and cellular extracts.[1][2] This stability ensures that the inhibitor remains active for the duration of the experiment.
Q4: What are the potential off-target effects of this compound?
A4: While designed for caspase-2, the recognition sequence may also be cleaved by other caspases, particularly caspase-3 and caspase-7, which have similar substrate specificities.[3][4] It is crucial to include appropriate controls to verify the specificity of the observed effects.
Optimizing Incubation Time
The optimal incubation time for this compound can vary significantly between different cell lines due to factors such as cell permeability, endogenous caspase-2 expression levels, and the specific apoptosis-inducing agent used. The following table provides a summary of suggested starting points for incubation times based on data from commercially available caspase-2 assay kits and published literature. Note: These are starting recommendations and should be optimized for your specific experimental conditions.
| Cell Line | Cell Type | Suggested Starting Incubation Time (hours) | Notes |
| Jurkat | Human T lymphocyte | 1 - 4 | Suspension cells, may require shorter incubation times. |
| HeLa | Human cervical cancer | 2 - 6 | Adherent cells, generally robust. |
| THP-1 | Human monocytic | 1 - 4 | Suspension cells. |
| U937 | Human histiocytic lymphoma | 1 - 4 | Suspension cells. |
| PC12 | Rat pheochromocytoma | 4 - 8 | Neuronal-like cells, may require longer incubation. |
| SH-SY5Y | Human neuroblastoma | 4 - 8 | Adherent neuronal-like cells. |
Experimental Protocol: Caspase-2 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on caspase-2 activity in cultured cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Caspase-2 colorimetric or fluorometric assay kit (e.g., based on Ac-VDVAD-pNA or a fluorescent substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to reach 70-80% confluency (for adherent cells) or a recommended concentration (for suspension cells) on the day of the experiment.
-
Inhibitor Pre-incubation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the cells for the optimized duration (refer to the table above and your own optimization experiments).
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent at a pre-determined optimal concentration to the wells.
-
Include control wells: untreated cells, cells treated only with the apoptosis inducer, and cells treated only with the inhibitor.
-
Incubate for the time required to induce apoptosis (this will vary depending on the agent and cell line).
-
-
Cell Lysis:
-
Following apoptosis induction, lyse the cells according to the protocol provided with your caspase-2 assay kit. This typically involves washing the cells and then adding a specific lysis buffer.
-
-
Caspase-2 Activity Assay:
-
Add the cell lysate to a new 96-well plate.
-
Add the caspase-2 substrate (e.g., Ac-VDVAD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Calculate the percentage of caspase-2 inhibition for each concentration of this compound compared to the control (apoptosis inducer only).
-
Caption: Workflow for Caspase-2 Inhibition Assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal in control wells | - Autofluorescence of compounds or cell culture medium. - Non-specific substrate cleavage by other proteases. | - Run a blank control with medium and substrate only. - Use a different cell lysis buffer that is optimized for caspase assays. - Reduce the incubation time with the substrate. |
| No or low inhibition of caspase-2 activity | - Suboptimal incubation time with this compound. - Incorrect concentration of the inhibitor. - Low expression of caspase-2 in the chosen cell line. - Ineffective apoptosis induction. | - Optimize the pre-incubation time (e.g., perform a time-course experiment). - Perform a dose-response experiment to find the optimal inhibitor concentration. - Confirm caspase-2 expression by Western blot. - Ensure the apoptosis-inducing agent is active and used at an effective concentration. |
| Inconsistent results between experiments | - Variation in cell density or passage number. - Inconsistent incubation times. - Instability of reagents. | - Use cells within a consistent passage number range. - Ensure precise timing for all incubation steps. - Prepare fresh dilutions of this compound and other reagents for each experiment. |
| Observed cell death is not blocked by the inhibitor | - The apoptotic pathway is not dependent on caspase-2. - Off-target effects of the apoptosis inducer. - The inhibitor is not cell-permeable enough in your cell line. | - Use multiple apoptosis inducers to confirm the pathway. - Consider using a pan-caspase inhibitor as a positive control for apoptosis inhibition. - Investigate alternative cell death pathways (e.g., necrosis, autophagy). |
Signaling Pathway
The following diagram illustrates the central role of caspase-2 in the apoptotic signaling pathway and the point of inhibition by this compound. Caspase-2 is activated in response to various cellular stresses, such as DNA damage. Once activated, it can cleave substrates like Bid, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of executioner caspases like caspase-3 and caspase-7.
Caption: Caspase-2 Apoptotic Signaling Pathway.
References
- 1. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and selective caspase-2 inhibitor prevents MDM-2 cleavage in reversine-treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VQVD-PNA assay variability and how to minimize it
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their Ac-VQVD-PNA assays. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the activity of caspase-3, a key enzyme involved in the process of apoptosis or programmed cell death. The substrate in this assay is this compound, which consists of a peptide sequence (VQVD) recognized by caspase-3, linked to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-3 cleaves the peptide, the pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm. This assay is widely used to screen for potential inhibitors or activators of caspase-3 and to study the mechanisms of apoptosis.
Q2: What are the primary sources of variability in the this compound assay?
Variability in the this compound assay can arise from several factors, including:
-
Reagent Preparation and Handling: Inconsistent concentrations of enzymes, substrates, or buffers. Improper storage of reagents, leading to degradation.
-
Experimental Conditions: Fluctuations in temperature and incubation times. Variations in pH of the assay buffer.
-
Instrumentation: Inaccurate or uncalibrated spectrophotometers or plate readers.
-
Sample-Related Issues: Presence of interfering substances in the sample. Variability in cell health and number in cell-based assays.
-
Substrate-Specific Issues: Poor solubility or aggregation of the this compound substrate.
-
Enzyme-Related Issues: Cross-reactivity of the substrate with other caspases.
Q3: How can I be sure that the activity I'm measuring is specific to caspase-3?
While this compound is a preferential substrate for caspase-3, some cross-reactivity with other caspases, such as caspase-7, can occur.[1][2] To confirm the specificity of the measured activity for caspase-3, it is recommended to run parallel experiments with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO. A significant reduction in the colorimetric signal in the presence of the inhibitor indicates that the measured activity is predominantly from caspase-3.
Q4: What are the common issues with the PNA component of the substrate and how can they be addressed?
Peptide Nucleic Acids (PNAs) can sometimes present challenges with solubility, especially for purine-rich sequences.[3] While the VQVD sequence is not purine-rich, poor solubility of the this compound substrate can still lead to inaccurate and variable results. To address this:
-
Proper Dissolution: Ensure the substrate is fully dissolved in the recommended solvent (typically DMSO) before adding it to the aqueous assay buffer.
-
Avoid Aggregation: Minimize freeze-thaw cycles of the substrate stock solution.[4] Prepare fresh dilutions in assay buffer for each experiment.
-
Inclusion of Detergents: The use of a mild non-ionic detergent, such as CHAPS, in the assay buffer can help to maintain the solubility of the substrate and other proteins.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Spontaneous substrate degradation. | - Prepare fresh substrate solution for each experiment.- Protect the substrate solution from light.[5] |
| 2. Contamination of reagents or samples. | - Use high-purity water and reagents.- Filter-sterilize buffers. | |
| 3. Non-specific enzyme activity in the sample. | - Include a "no enzyme" control to determine the level of non-enzymatic substrate hydrolysis.- Consider purifying the target enzyme if using complex lysates. | |
| Low or No Signal | 1. Inactive enzyme. | - Ensure proper storage and handling of the caspase-3 enzyme.- Include a positive control with a known active caspase-3 to verify assay components are working. |
| 2. Incorrect assay buffer conditions (pH, DTT). | - Verify the pH of the assay buffer (typically pH 7.2-7.5).- Dithiothreitol (DTT) is crucial for caspase activity; ensure it is added fresh to the buffer before use.[5] | |
| 3. Insufficient incubation time. | - Optimize the incubation time. Perform a time-course experiment to determine the linear range of the reaction. | |
| 4. Substrate concentration is too low. | - Ensure the substrate concentration is at or above its Michaelis constant (Km) for the enzyme. | |
| High Well-to-Well Variability | 1. Inaccurate pipetting. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| 2. Temperature gradients across the plate. | - Ensure the plate is incubated at a uniform temperature. Allow the plate to equilibrate to the reaction temperature before adding the final reagent to start the reaction. | |
| 3. Bubbles in the wells. | - Be careful not to introduce bubbles when pipetting.- Centrifuge the plate briefly after adding all reagents. | |
| 4. Cell-based assay variability. | - Ensure a consistent number of viable cells are seeded in each well.- Optimize the time point for inducing apoptosis to capture peak caspase activity before significant cell death and detachment occurs. |
Experimental Protocols
Standard this compound Caspase-3 Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagent Preparation:
-
1X Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT. Note: Add DTT fresh before use.
-
This compound Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C in aliquots, protected from light.
-
This compound Working Solution (200 µM): Dilute the stock solution 1:50 in 1X Assay Buffer just before use.
-
Caspase-3 Enzyme: Reconstitute and dilute to the desired concentration in 1X Assay Buffer.
-
Caspase-3 Inhibitor (optional): Prepare a stock solution of a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in DMSO.
2. Assay Procedure (96-well plate format):
-
To each well of a clear, flat-bottom 96-well plate, add 50 µL of your sample (e.g., purified enzyme, cell lysate).
-
For inhibitor control wells, add the caspase-3 inhibitor and incubate for 10-15 minutes at room temperature.
-
To initiate the reaction, add 50 µL of the 200 µM this compound working solution to each well.
-
Mix gently by shaking the plate for 30 seconds.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
The caspase-3 activity is proportional to the change in absorbance over time.
-
For inhibitor studies, calculate the percentage of inhibition relative to the uninhibited control.
Quantitative Data Summary
Table 1: Caspase Substrate Specificity and Potential for Cross-Reactivity
| Caspase | Preferred Peptide Substrate | Common Reporter Group | Potential for Cross-Reactivity with this compound |
| Caspase-1 | Ac-YVAD-pNA/AFC | pNA, AFC | Low |
| Caspase-2 | Ac-VDVAD-AFC | AFC | Moderate |
| Caspase-3 | Ac-DEVD-pNA/AFC, this compound | pNA, AFC | N/A (Primary Target) |
| Caspase-4 | Ac-LEVD-pNA | pNA | Low |
| Caspase-5 | Ac-WEHD-pNA | pNA | Low |
| Caspase-6 | Ac-VEID-pNA | pNA | Moderate |
| Caspase-7 | Ac-DEVD-pNA/AFC | pNA, AFC | High |
| Caspase-8 | Ac-IETD-pNA | pNA | Low |
| Caspase-9 | Ac-LEHD-pNA | pNA | Low |
Data compiled from various sources.[1] Cross-reactivity potential is a qualitative assessment based on substrate sequence similarity.
Visualizations
References
- 1. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eliminating caspase-7 and cathepsin B cross-reactivity on fluorogenic caspase-3 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Ac-VQVD-pNA and Related Caspase Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Ac-VQVD-pNA and similar peptide-based reagents in caspase activity assays. Our aim is to help researchers, scientists, and drug development professionals avoid common pitfalls and ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: Is this compound a caspase-2 inhibitor?
A major point of confusion and a significant pitfall is the misidentification of this compound. Despite its sequence similarity to caspase-2 substrates like Ac-VDVAD-pNA, this compound is primarily marketed and functions as a chromogenic substrate for caspase-3 .[1][2] The "pNA" in its name stands for p-nitroanilide, a chromophore that is released upon cleavage by an active caspase and can be detected spectrophotometrically.
Q2: What does "pNA" in this compound stand for?
The "pNA" moiety is p-nitroanilide, a colorless compound that, when cleaved from the peptide, becomes yellow and can be quantified by measuring its absorbance at 405 nm.[3][4] It is a common feature of colorimetric protease substrates. It is crucial not to confuse this with Peptide Nucleic Acid (PNA), which is a synthetic DNA mimic used in genetic and diagnostic applications.[5][6]
Q3: Can I use this compound to specifically measure caspase-2 activity?
Q4: What are the primary applications of this compound?
This compound is intended for in vitro assays to measure the activity of caspase-3.[1][2] It is suitable for high-throughput screening of potential caspase-3 inhibitors or for quantifying caspase-3 activity in cell lysates as a marker for apoptosis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in no-enzyme control wells | 1. Spontaneous hydrolysis of the substrate. 2. Contamination of buffers or reagents with proteases. | 1. Prepare fresh substrate solution before each experiment. 2. Use high-purity, sterile reagents and water. Filter-sterilize buffers. |
| No or low signal in the presence of active caspase | 1. Incorrect buffer composition (pH, ionic strength). 2. Inactive enzyme due to improper storage or handling. 3. Substrate concentration is too low. | 1. Ensure the assay buffer is optimized for the specific caspase being studied. 2. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. 3. Perform a substrate titration to determine the optimal concentration (Km). |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Temperature fluctuations during the assay. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure the plate reader and all reagents are equilibrated to the assay temperature. 3. Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment. |
| Observed activity is not inhibited by a known caspase-2 specific inhibitor | 1. The activity being measured is not from caspase-2. 2. The inhibitor is not active or used at an incorrect concentration. | 1. The activity is likely due to caspase-3 or other caspases for which this compound is a substrate. 2. Verify the inhibitor's activity with a positive control for caspase-2 inhibition. |
Experimental Protocols
General Protocol for Caspase Activity Assay using a Chromogenic Substrate
This protocol provides a general framework. Optimal conditions, such as substrate and protein concentrations, should be determined empirically for each experimental setup.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the caspase of interest (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.
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Enzyme Solution: Dilute the active caspase in assay buffer to the desired concentration.
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Cell Lysate: If using cell extracts, prepare the lysate using a suitable lysis buffer and determine the total protein concentration.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor or vehicle control.
-
Add 20 µL of the enzyme solution or cell lysate (containing 10-50 µg of total protein).
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Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
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Initiate the reaction by adding 20 µL of the substrate solution (final concentration typically 100-200 µM).
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Immediately start monitoring the absorbance at 405 nm in a microplate reader at 37°C. Take readings every 1-2 minutes for at least 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Compare the rates of reaction in the presence and absence of inhibitors to determine the percent inhibition.
-
Data Presentation
Table 1: Substrate Specificity of Related Peptide Sequences
| Substrate | Target Caspase | Other Caspases Cleaved | Reference |
| Ac-VDVAD-pNA | Caspase-2 | Caspase-3 | [7] |
| Ac-DEVD-pNA | Caspase-3 | Caspase-7 | [4][9] |
| This compound | Caspase-3 | Likely Caspase-2 and others | [1][2] |
Visualizations
Figure 1. Simplified overview of caspase activation pathways leading to apoptosis and the principle of the in vitro caspase-3 activity assay.
Figure 2. A logical workflow for troubleshooting common issues encountered when using this compound in caspase assays.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ac-YVAD-pNA = 98 HPLC 149231-66-3 [sigmaaldrich.com]
- 4. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 6. About Peptide Nucleic Acids (PNA) | PNA Bio [pnabio.com]
- 7. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 9. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Effect of cell lysis buffer composition on Ac-VQVD-PNA assay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Ac-VQVD-PNA assay. The following information addresses common issues related to cell lysis buffer composition and its impact on assay results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for detecting the activity of caspase-3, a key executioner enzyme in apoptosis. The assay utilizes a synthetic peptide substrate, this compound (Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide). In the presence of active caspase-3, the enzyme specifically cleaves the peptide sequence after the aspartate residue, releasing the chromophore p-nitroanilide (pNA). Free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Q2: Why is the composition of the cell lysis buffer critical for this assay?
The cell lysis buffer is crucial for several reasons. First, it must efficiently lyse the cells to release active caspase-3 into the lysate. Second, it must maintain the enzymatic activity of caspase-3 by providing a suitable pH and ionic strength. Third, it should not contain components that interfere with the assay, either by inhibiting the enzyme or by affecting the absorbance reading. The choice of detergent, salt concentration, and pH can significantly impact the accuracy and sensitivity of the assay.
Q3: Can I use a lysis buffer containing protease inhibitors?
It is generally recommended to avoid broad-spectrum protease inhibitor cocktails, as they may contain inhibitors of cysteine proteases, the family to which caspases belong. However, to prevent non-specific degradation of caspases by other proteases, protease inhibitor cocktails that specifically omit cysteine protease inhibitors can be used.
Q4: My caspase-3 activity is lower than expected. What are the potential causes related to the lysis buffer?
Low caspase-3 activity can be attributed to several factors concerning the lysis buffer:
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Suboptimal pH: Caspase-3 activity is optimal at a neutral pH (around 7.2-7.5). A pH above 7.5 can significantly inhibit procaspase-3 activation.
-
High Salt Concentration: High concentrations of salts, particularly cations like Na+ and K+, can inhibit caspase-3 activation. It is advisable to keep the NaCl concentration in the lysis buffer between 50 mM and 150 mM.
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Inappropriate Detergent: The type and concentration of the detergent are critical for efficient cell lysis without denaturing the enzyme. Harsh detergents or excessively high concentrations can inactivate caspase-3.
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Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing the cell lysate can lead to a decrease in enzyme activity. It is recommended to aliquot the lysate and store it at -80°C for single use.
Q5: I am observing high background signal in my assay. How can the lysis buffer contribute to this?
High background can be caused by:
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Contamination: The lysis buffer or other reagents may be contaminated with proteases that can cleave the substrate.
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Detergent-Induced Apoptosis: Some detergents, at sub-lytic concentrations, can induce apoptosis and activate caspases. This can lead to a false-positive signal if the cells are exposed to the lysis buffer for an extended period before the assay.
-
Insufficient Lysis: Incomplete cell lysis can lead to the release of cellular components that interfere with the absorbance reading at 405 nm.
Troubleshooting Guide
| Problem | Possible Cause (Lysis Buffer Related) | Recommended Solution |
| Low or No Signal | Inefficient Cell Lysis: The detergent in the lysis buffer is not strong enough to lyse the specific cell type being used. | Increase the detergent concentration slightly or try a different detergent (e.g., switch from CHAPS to Triton X-100). Ensure adequate incubation time on ice (typically 10-20 minutes). |
| Enzyme Inhibition by Lysis Buffer Components: The pH of the lysis buffer is too high (above 7.5), or the salt concentration is excessive (e.g., >150 mM NaCl). | Prepare fresh lysis buffer with a pH between 7.2 and 7.5. Reduce the salt concentration to the 50-100 mM range. | |
| High Background | Non-Specific Substrate Cleavage: The lysis buffer may be contaminated with other proteases. | Prepare fresh, sterile lysis buffer. Consider adding a protease inhibitor cocktail that does not inhibit caspases. |
| Detergent-Induced Caspase Activation: The detergent in the lysis buffer is causing apoptosis in the cells during the lysis step. | Minimize the incubation time of cells with the lysis buffer. Perform all lysis steps on ice to reduce cellular activity. | |
| High Well-to-Well Variability | Incomplete Cell Lysis: Inconsistent lysis across different wells leads to variable amounts of enzyme being released. | Ensure thorough mixing of the cell suspension with the lysis buffer in each well. Visually inspect for complete lysis under a microscope. |
| Precipitation in Lysis Buffer: Some components of the lysis buffer may precipitate at low temperatures. | Ensure all buffer components are fully dissolved. If precipitation occurs on ice, consider preparing the buffer fresh before each use. |
Data Presentation: Effect of Lysis Buffer Components on Caspase-3 Activity
The following tables summarize the expected impact of different lysis buffer components on the relative caspase-3 activity as measured by a pNA-based assay. These are representative data compiled from multiple sources to illustrate the trends.
Table 1: Comparison of Detergents in Lysis Buffer
| Detergent (in base buffer of 50 mM HEPES, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10 mM DTT) | Concentration | Relative Caspase-3 Activity (%) | Notes |
| CHAPS | 0.1% | 100% (Reference) | A zwitterionic detergent, generally considered mild and good for maintaining protein activity. |
| Triton X-100 | 0.1% | ~90-110% | A non-ionic detergent, effective for lysis but can be harsher than CHAPS. |
| NP-40 | 0.1% | ~85-105% | A non-ionic detergent, similar in properties to Triton X-100. |
| SDS | 0.1% | <10% | A strong ionic detergent that denatures proteins and is not recommended for this assay. |
Table 2: Effect of NaCl Concentration on Caspase-3 Activity
| NaCl Concentration (in base buffer of 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT) | Relative Caspase-3 Activity (%) | Notes |
| 0 mM | ~70% | Low ionic strength can affect protein stability. |
| 50 mM | 100% (Optimal) | Provides a suitable ionic environment for the enzyme. |
| 150 mM | ~80% | Higher salt concentrations begin to show an inhibitory effect. |
| 300 mM | ~40% | Significant inhibition of caspase-3 activation is observed. |
Table 3: Effect of pH on Caspase-3 Activity
| pH of Lysis Buffer (50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT) | Relative Caspase-3 Activity (%) | Notes |
| 6.5 | ~85% | Slightly acidic conditions are generally tolerated. |
| 7.0 | ~95% | Approaching optimal pH. |
| 7.4 | 100% (Optimal) | The optimal pH for procaspase-3 activation and activity. |
| 8.0 | ~60% | Alkaline conditions inhibit procaspase-3 activation. |
Experimental Protocols
Protocol 1: Cell Lysis for Caspase-3 Activity Assay
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Cell Harvesting: For adherent cells, scrape them gently in cold PBS. For suspension cells, pellet them by centrifugation at 500 x g for 5 minutes at 4°C.
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Cell Pellet Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again. Carefully remove the supernatant.
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Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT) at a concentration of 1-5 x 10^6 cells per 100 µL.
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Incubation: Incubate the cell suspension on ice for 15-20 minutes.
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Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including active caspase-3, to a new pre-chilled tube. Keep the lysate on ice for immediate use or store at -80°C in aliquots.
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Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
Protocol 2: this compound Caspase-3 Activity Assay
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Prepare Reaction Mix: In a 96-well plate, add 50 µL of 2x Reaction Buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 2 mM EDTA, 20 mM DTT, 20% Glycerol) to each well.
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Add Cell Lysate: Add 20-50 µg of protein from your cell lysate to each well. Adjust the volume to 95 µL with Assay Buffer (1x Reaction Buffer). Include a blank control with lysis buffer only.
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Add Substrate: Add 5 µL of 4 mM this compound substrate to each well to a final concentration of 200 µM.
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Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
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Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the blank from all readings. The increase in absorbance is proportional to the caspase-3 activity.
Mandatory Visualizations
Caption: Caspase-3 activation signaling pathways.
Technical Support Center: Optimizing Ac-VQVD-PNA Caspase-3 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing protein concentration for the Ac-VQVD-PNA caspase-3 assay. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protein concentration for a caspase-3 assay using this compound?
A1: As a starting point, it is recommended to use a protein concentration between 50-200 µg of total protein in a 50 µL reaction volume.[1][2] However, the optimal concentration will vary depending on the cell type, the level of apoptosis induction, and the specific activity of caspase-3 in your sample.
Q2: How do I determine the optimal protein concentration for my specific samples?
A2: To determine the optimal protein concentration, it is crucial to perform a protein titration experiment. This involves testing a range of protein concentrations with your apoptotic and control samples to find the concentration that yields a robust signal-to-noise ratio.
Q3: What are the potential consequences of using a protein concentration that is too high or too low?
A3:
-
Too High: An excessively high protein concentration can lead to high background signals due to non-specific substrate cleavage by other proteases in the lysate. It can also lead to the substrate being rapidly depleted, causing the reaction to plateau prematurely and not accurately reflect the maximal enzyme activity.
-
Too Low: A protein concentration that is too low may result in a weak or undetectable signal, making it difficult to distinguish between apoptotic and control samples.
Q4: Should I use whole-cell lysates or purified protein for this assay?
A4: This assay is designed for use with whole-cell or tissue lysates.[1][2][3] Purification of caspase-3 is not necessary and may not accurately reflect the cellular conditions.
Q5: What types of lysis buffers are compatible with the this compound caspase-3 assay?
A5: Most standard cell lysis buffers that do not contain protease inhibitors known to inhibit caspases are compatible. A common lysis buffer composition includes HEPES, CHAPS, and DTT.[4] It is important to avoid strong detergents that could denature the enzyme.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
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Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add 0.5 ml of chilled Cell Lysis Buffer per 10 cm plate. Incubate on ice for 10 minutes, then scrape the cells.[5]
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[1]
-
-
Incubation & Centrifugation: Incubate the cell suspension on ice for 10-15 minutes.[1] Centrifuge the lysate at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[1]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a suitable method like the Bradford assay. The BCA assay may be incompatible with some lysis buffers containing reducing agents.[6]
Protocol 2: Protein Concentration Titration for Optimal Caspase-3 Activity
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Prepare Lysate Dilutions: Based on the protein concentration determined in Protocol 1, prepare a series of dilutions of your apoptotic and control lysates in the assay's reaction buffer.
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Set Up Reactions: In a 96-well plate, add a constant volume of each lysate dilution.
-
Initiate Reaction: Add the this compound substrate to each well to a final concentration of 200 µM.[1]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[1][2]
-
Measure Absorbance: Read the absorbance at 400-405 nm using a microplate reader.[1][7]
-
Data Analysis: For each protein concentration, calculate the fold increase in caspase-3 activity by dividing the absorbance of the apoptotic sample by the absorbance of the control sample. The optimal protein concentration is the one that gives the highest fold increase with a low background.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 50 - 200 µ g/assay | This is a starting range and should be optimized for each experiment.[1][2] |
| This compound Concentration | 200 µM (final) | Ensure the substrate is not limiting in the reaction.[1] |
| Incubation Time | 60 - 120 minutes | Longer incubation times may be necessary for samples with low enzyme activity.[1] |
| Incubation Temperature | 37°C | |
| Wavelength for Absorbance | 400 - 405 nm | For pNA-based colorimetric assays.[1][7] |
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Protein concentration is too high, leading to non-specific cleavage. | Decrease the amount of protein lysate used in the assay. Perform a protein titration to find the optimal concentration. |
| Contamination of reagents or samples. | Use fresh, sterile reagents and pipette tips. | |
| No or Low Signal | Insufficient protein concentration. | Increase the amount of protein lysate. Ensure the protein concentration is within the optimal range. |
| Inefficient apoptosis induction. | Confirm apoptosis induction using an alternative method (e.g., Western blot for cleaved PARP). Optimize the dose and duration of the apoptotic stimulus. | |
| Inactive caspase-3. | Ensure proper sample handling and storage to prevent enzyme degradation. Avoid repeated freeze-thaw cycles of the lysate. | |
| High Well-to-Well Variability | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Inconsistent cell numbers or lysis. | Ensure a consistent number of cells are used for each sample and that the lysis procedure is uniform. | |
| Non-Linear Reaction Kinetics | Substrate depletion. | If the reaction plateaus quickly, consider reducing the protein concentration or incubation time. |
| Enzyme instability. | Ensure the assay buffer conditions (e.g., pH, DTT concentration) are optimal for caspase-3 activity. |
Visualizations
Caspase-3 Signaling Pathway
Caption: Caspase-3 activation pathways and substrate cleavage.
Experimental Workflow for Protein Concentration Optimization
Caption: Workflow for optimizing protein concentration in a caspase-3 assay.
References
- 1. abcam.com [abcam.com]
- 2. mpbio.com [mpbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Ac-VQVD-PNA stability and proper storage conditions
This technical support guide provides essential information on the stability and proper storage of the caspase inhibitor substrate, Ac-VQVD-PNA. As direct stability data for this compound is limited, this guide leverages information from the structurally similar caspase substrate, Ac-DEVD-pNA, and general principles of peptide nucleic acid (PNA) chemistry to provide best-practice recommendations for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term stability, it is recommended to store the lyophilized this compound powder at -20°C. Based on data for similar compounds, the solid form is stable for at least six months to over four years when stored at this temperature.[1][2] For shorter periods, storage at room temperature, protected from light, may be acceptable for up to a week.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of similar peptide-pNA substrates are typically prepared in solvents like DMSO. Once dissolved, it is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3][4] Always ensure the storage container is sealed to prevent moisture absorption.[3]
Q3: What factors can lead to the degradation of this compound?
Several factors can affect the stability of this compound:
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pH: Peptide Nucleic Acids (PNAs) can undergo N-terminal rearrangement and degradation at high pH (pH 9 and above).[5] It is advisable to maintain solutions at a neutral pH.
-
Moisture: The presence of moisture can lead to hydrolysis of the peptide bonds. Therefore, it is important to store the compound in a desiccated environment.
-
Light: The p-nitroanilide (pNA) chromophore can be light-sensitive. It is recommended to protect the solid compound and its solutions from light.[1]
-
Repeated Freeze-Thaw Cycles: These cycles can degrade the peptide. Aliquoting the stock solution is highly recommended.[4]
Data Summary: Storage Recommendations for a Similar Compound (Ac-DEVD-pNA)
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | Room Temperature (protected from light) | Up to 6 months | [1] |
| Solid Powder | -20°C | ≥ 4 years | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | [3][4] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [3][4] |
Experimental Workflow and Troubleshooting
Below is a generalized workflow for using this compound in a caspase activity assay, followed by a troubleshooting guide for common issues.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive caspase enzyme. | Ensure proper preparation and storage of the caspase source. Include a positive control. |
| Degraded this compound substrate. | Use a fresh aliquot of the substrate. Verify proper storage conditions. | |
| Incorrect buffer composition (e.g., wrong pH, presence of inhibitors). | Prepare fresh buffer and confirm its pH. Check for any interfering substances. | |
| High background signal | Spontaneous degradation of the substrate. | Run a control without the caspase enzyme to measure background hydrolysis. Protect the reaction from light. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile techniques. | |
| Inconsistent results | Pipetting errors. | Calibrate pipettes and use proper pipetting techniques. |
| Temperature fluctuations during incubation. | Ensure a stable and accurate incubation temperature. | |
| Repeated freeze-thaw cycles of the substrate. | Use single-use aliquots of the this compound stock solution. |
Signaling Pathway Context
This compound is designed as a substrate for specific caspases. Caspases are a family of cysteine proteases that play crucial roles in apoptosis (programmed cell death) and inflammation. The cleavage of a specific peptide sequence by a caspase is a key event in these signaling pathways.
Disclaimer: The information provided is based on data from similar compounds and general chemical principles. Users should perform their own validation for critical applications.
References
- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Negative Results in an Ac-VQVD-PNA Assay
This technical support center is designed for researchers, scientists, and drug development professionals who are using the Ac-VQVD-PNA assay and need to interpret and troubleshoot negative results. This guide provides a structured approach to identifying potential issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the activity of caspase-2, a key initiator caspase in certain apoptotic pathways. The assay utilizes a synthetic peptide substrate, this compound, which is specifically recognized and cleaved by active caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of yellow product is directly proportional to the caspase-2 activity in the sample.
Q2: What does a negative result in the this compound assay indicate?
A negative result, meaning the absence of a detectable yellow color, suggests that there is little to no active caspase-2 in your sample. This can be interpreted in two main ways:
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A true negative: The experimental conditions did not induce apoptosis through the caspase-2-mediated pathway. This could be the expected outcome of your experiment.
-
A false negative: There is an issue with the assay setup, reagents, or the sample itself that is preventing the detection of caspase-2 activity that is actually present.
Q3: Can other caspases cleave the this compound substrate?
While this compound is designed as a substrate for caspase-2, some level of cross-reactivity with other caspases, such as caspase-3, can occur.[1] It is important to be aware of this potential for overlapping cleavage specificities when interpreting your results.[2] To confirm that the activity you are measuring is specific to caspase-2, it is recommended to use a specific caspase-2 inhibitor as a negative control.
Troubleshooting Guide for Negative Results
Encountering unexpected negative results can be frustrating. This guide provides a systematic approach to pinpoint the source of the problem.
Step 1: Reagent and Protocol Verification
The first step in troubleshooting is to meticulously review your reagents and protocol.
-
Reagent Integrity: Ensure that all kit components, especially the this compound substrate and any provided enzymes or buffers, have been stored correctly and have not expired. The substrate is particularly light-sensitive and should be protected from light.[3][4]
-
Reagent Preparation: Double-check all calculations for dilutions and ensure that buffers are at the correct pH. A common error is the omission or incorrect concentration of required co-factors, such as DTT, which is often necessary for full caspase activity.[3]
-
Positive Control: The most critical control is a positive control. This can be a recombinant active caspase-2 enzyme or a cell lysate from a well-established model known to induce high caspase-2 activity (e.g., cells treated with a known apoptosis inducer). A successful positive control validates that the assay reagents and your general setup are working correctly.
Table 1: Common Reagent and Protocol Issues
| Issue | Possible Cause | Recommended Solution |
| No signal in any wells (including positive control) | Degraded substrate or enzyme. | Use fresh reagents. Ensure proper storage conditions (-20°C for many components). |
| Incorrect buffer preparation (e.g., wrong pH, missing DTT). | Prepare fresh buffers and double-check the pH. Ensure all necessary components are added. | |
| Incorrect plate reader settings. | Verify the absorbance is being read at 405 nm. | |
| Weak or no signal in samples, but positive control is strong | Insufficient caspase-2 in the sample. | Increase the amount of cell lysate per well. Optimize the induction of apoptosis to maximize caspase-2 activation. |
| Presence of inhibitors in the sample. | Include a sample dilution series to see if a dose-dependent effect is observed. Consider a buffer exchange or purification step for your lysate. | |
| Assay performed on ice. | Ensure all incubation steps are performed at the recommended temperature (typically 37°C) to allow for optimal enzyme activity.[5] |
Step 2: Sample Considerations
The quality and preparation of your cell or tissue lysate are paramount for a successful assay.
-
Cell Lysis: Ensure your lysis buffer and protocol are effective in releasing cellular contents without denaturing the caspase enzymes. Keep samples on ice during preparation to prevent degradation.[6]
-
Protein Concentration: It is crucial to have a sufficient amount of protein in your lysate. A common recommendation is to use 50-200 µg of total protein per assay well.[5] If the protein concentration is too low, the caspase-2 levels may be below the detection limit of the assay.
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Timing of Apoptosis: The activation of caspases is a dynamic process.[2] It is essential to perform the assay at the optimal time point after inducing apoptosis. A time-course experiment is highly recommended to determine the peak of caspase-2 activation for your specific model system.[7]
Table 2: Sample-Related Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between replicates | Inaccurate pipetting. | Calibrate your pipettes and use proper pipetting techniques. |
| Non-homogenous cell lysate. | Ensure the lysate is thoroughly mixed before aliquoting into the assay plate. | |
| No signal at a single time point | The peak of caspase-2 activity was missed. | Perform a time-course experiment to identify the optimal time for analysis.[7] |
| The apoptotic stimulus does not activate caspase-2. | Consider using an alternative stimulus known to induce the caspase-2 pathway or use a different assay to measure apoptosis. |
Visualizing the Workflow and Pathway
To aid in understanding the assay principle and troubleshooting logic, the following diagrams are provided.
Caption: The signaling pathway illustrating the activation of Caspase-2 and subsequent cleavage of the this compound substrate.
Caption: A troubleshooting workflow for interpreting negative results in an this compound assay.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase assay selection guide | Abcam [abcam.com]
- 3. takarabio.com [takarabio.com]
- 4. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]
- 5. abcam.com [abcam.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.com]
Technical Support Center: Ac-VQVD-PNA Assay for Reliable Caspase-3 Activity Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Ac-VQVD-PNA assay, a colorimetric method for detecting caspase-3 activity. This guide is intended for researchers, scientists, and drug development professionals to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to measure the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. The assay utilizes a synthetic tetrapeptide substrate, Ac-Val-Gln-Val-Asp (Ac-VQVD), which is conjugated to a chromophore, p-nitroaniline (pNA). In the presence of active caspase-3, the enzyme cleaves the substrate at the aspartate residue, releasing free pNA. The liberated pNA produces a yellow color that can be quantified by measuring the absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.
Q2: What is the primary target of the this compound substrate?
The primary target of the this compound substrate is caspase-3. While there can be some cross-reactivity with other executioner caspases, such as caspase-7, which also recognizes the DEVD motif, this compound is predominantly used to measure caspase-3 activity.
Q3: What are appropriate positive and negative controls for this assay?
To ensure the reliability of your experimental data, it is crucial to include both positive and negative controls.
-
Positive Controls:
-
Induced Apoptosis: Treat cells with a known apoptosis-inducing agent, such as staurosporine or etoposide, to activate the caspase cascade.
-
Purified Active Caspase-3: Use a commercially available, purified and active caspase-3 enzyme as a direct measure of substrate cleavage.
-
-
Negative Controls:
-
Untreated/Vehicle-Treated Cells: Cells that have not been treated with the experimental compound or have been treated with the vehicle (e.g., DMSO) serve as a baseline for caspase-3 activity.
-
Caspase-3 Inhibitor: Pre-incubate your apoptotic cell lysate with a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, to confirm that the observed signal is due to caspase-3 activity.
-
No Lysate Control: A reaction well containing all assay components except the cell lysate to measure the background absorbance of the reagents.
-
No Substrate Control: A reaction well containing the cell lysate and other assay components but without the this compound substrate to check for any intrinsic color in the cell lysate.
-
Experimental Protocols
I. Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
-
This compound Substrate (4 mM): Reconstitute the lyophilized substrate in DMSO. Store at -20°C, protected from light.
-
Positive Control (Staurosporine): Prepare a 1 mM stock solution in DMSO. The final working concentration will vary depending on the cell line, typically in the range of 1-2 µM.
-
Negative Control (Ac-DEVD-CHO): Prepare a 10 mM stock solution of the caspase-3 inhibitor in DMSO.
II. Cell Lysis
-
Seed cells in a 96-well plate at a density of 1-2 x 10^6 cells/mL.
-
Induce apoptosis by treating cells with the desired compound or a positive control (e.g., 1 µM staurosporine) for the appropriate time.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.
-
Wash the cells with 100 µL of ice-cold PBS, centrifuge, and discard the supernatant.
-
Add 50 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Centrifuge the plate at 10,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.
III. Caspase-3 Activity Assay
-
Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford assay).
-
Adjust the protein concentration of each lysate to 50-200 µg of protein in 50 µL of Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well containing the cell lysate.
-
For the inhibitor control wells, add the caspase-3 inhibitor Ac-DEVD-CHO to a final concentration of 10 µM and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
Data Presentation
Summarize your quantitative data in a structured table for easy comparison. The results are often expressed as a fold-increase in caspase-3 activity compared to the untreated control.
Table 1: Example of this compound Assay Data
| Sample Description | Protein Conc. (µ g/well ) | Raw Absorbance (405 nm) | Corrected Absorbance (Sample - Blank) | Fold Increase vs. Untreated |
| Controls | ||||
| Blank (No Lysate) | 0 | 0.052 | 0.000 | N/A |
| Untreated Cells | 100 | 0.125 | 0.073 | 1.0 |
| Vehicle Control (DMSO) | 100 | 0.130 | 0.078 | 1.1 |
| Positive Control (Staurosporine, 1 µM) | 100 | 0.588 | 0.536 | 7.3 |
| Inhibitor Control (Staurosporine + Ac-DEVD-CHO) | 100 | 0.155 | 0.103 | 1.4 |
| Test Compounds | ||||
| Compound X (10 µM) | 100 | 0.450 | 0.398 | 5.5 |
| Compound Y (10 µM) | 100 | 0.142 | 0.090 | 1.2 |
Note: The absorbance values presented are for illustrative purposes only and may vary depending on the cell type, experimental conditions, and incubation time.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | Reagent Contamination | Use fresh, high-quality reagents. Ensure proper storage of the this compound substrate (protected from light). |
| Insufficient Washing | Ensure complete removal of media and wash buffer before cell lysis. | |
| High Spontaneous Apoptosis | Use healthy, low-passage number cells. Optimize cell seeding density to avoid overgrowth. | |
| No or Low Signal | Inactive Caspase-3 | Ensure that the treatment conditions are sufficient to induce apoptosis. Perform a time-course and dose-response experiment. |
| Insufficient Cell Lysate | Increase the amount of protein per well (up to 200 µg). Ensure complete cell lysis. | |
| Degraded Substrate | Store the this compound substrate properly at -20°C and protect it from light and multiple freeze-thaw cycles. | |
| Incorrect Wavelength | Ensure the microplate reader is set to measure absorbance at 405 nm. | |
| Inconsistent Results | Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well. | |
| Temperature Fluctuations | Maintain a consistent temperature during incubation steps. |
Visualizations
Validation & Comparative
A Comparative Guide to Chromogenic Caspase-3 Substrates: Ac-DEVD-pNA vs. Ac-VQVD-pNA
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of caspase-3 activity is a cornerstone of apoptosis research and a critical component in the evaluation of therapeutic compounds. The choice of substrate for this measurement can significantly impact the sensitivity, specificity, and overall reliability of the assay. This guide provides an objective comparison of two chromogenic substrates used for this purpose: the widely recognized Ac-DEVD-pNA and the alternative substrate, Ac-VQVD-pNA.
Introduction to Caspase-3 and Chromogenic Assays
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. The activity of caspase-3 is frequently measured using synthetic peptide substrates conjugated to a reporter molecule.
Chromogenic assays utilize a peptide sequence recognized by caspase-3, which is linked to a colorimetric reporter, p-nitroanilide (pNA). When caspase-3 cleaves the peptide bond, free pNA is released. This free pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of caspase-3 in the sample.
The tetrapeptide sequence DEVD (Asp-Glu-Val-Asp) is the canonical recognition motif for caspase-3. Consequently, Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) has become the most commonly used substrate for measuring its activity. However, alternative substrates such as Acetyl-Val-Gln-Val-Asp-p-nitroanilide (this compound) have also been explored.
Comparative Performance: Ac-DEVD-pNA vs. This compound
The selection of an optimal substrate hinges on key kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters determine the substrate affinity and turnover rate, respectively, and their ratio (kcat/Km) provides a measure of the enzyme's catalytic efficiency.
| Parameter | Ac-DEVD-pNA | This compound | Interpretation |
| Km (µM) | ~10-20 | Data not widely available | Lower Km indicates higher affinity of the enzyme for the substrate. |
| kcat (s⁻¹) | Varies by study | Data not widely available | Higher kcat indicates a faster turnover rate once the substrate is bound. |
| kcat/Km (M⁻¹s⁻¹) | ~2.2 x 10⁵ | Data not widely available | Represents the overall catalytic efficiency of the enzyme for the substrate. |
| Specificity | High for Caspase-3 and Caspase-7 | Reported to have activity with other caspases | Ac-DEVD-pNA is known to be efficiently cleaved by both caspase-3 and caspase-7. |
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a general framework for measuring caspase-3 activity in cell lysates using a chromogenic pNA substrate.
A. Materials and Reagents
-
Cell lysate containing active caspase-3
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-3 substrate: Ac-DEVD-pNA or this compound (typically 20 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Assay Procedure
-
Prepare Cell Lysates: Induce apoptosis in your cell line of choice (e.g., using staurosporine or TNF-α). Harvest cells and prepare lysates using an appropriate lysis buffer. Determine the total protein concentration of each lysate (e.g., using a BCA assay).
-
Set up Assay Plate: To each well of a 96-well plate, add the following:
-
50 µL of cell lysate (containing 50-200 µg of total protein).
-
50 µL of Assay Buffer.
-
Include a blank control for each sample containing lysis buffer instead of cell lysate to measure background absorbance.
-
-
Initiate Reaction: Add 5 µL of the 20 mM caspase-3 substrate stock solution to each well. This results in a final concentration of approximately 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours. Protect the plate from light.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance values of the blanks from their corresponding sample wells. The resulting absorbance is proportional to the caspase-3 activity in the sample. Activity can be expressed as the change in absorbance per unit of time per milligram of protein.
Visualizing the Caspase-3 Pathway and Assay Workflow
Understanding the biological context of caspase-3 activation and the experimental procedure is crucial for accurate data interpretation.
Caption: The apoptotic signaling cascade leading to the activation of Caspase-3.
Caption: A generalized workflow for the chromogenic caspase-3 activity assay.
Discussion and Conclusion
The selection between Ac-DEVD-pNA and this compound for measuring caspase-3 activity should be guided by established literature and experimental goals. Ac-DEVD-pNA is the overwhelmingly preferred and validated substrate for this purpose. Its kinetic properties have been extensively characterized, and its use is supported by a vast body of scientific publications. This widespread validation provides a high degree of confidence in results obtained using this substrate.
A significant consideration when using Ac-DEVD-pNA is its cross-reactivity with caspase-7, which shares a similar substrate preference. In most cellular contexts, caspase-3 is the dominant executioner caspase, but if discerning between caspase-3 and caspase-7 activity is critical, further experiments with specific inhibitors or knockout models may be necessary.
While this compound exists as an alternative peptide sequence, there is a notable lack of publicly available, peer-reviewed data directly comparing its performance against Ac-DEVD-pNA for caspase-3 activity. Without comprehensive kinetic data (Km, kcat), it is difficult to make a strong case for its use over the well-established standard.
Recommendation: For routine and reliable measurement of executioner caspase activity in apoptotic samples, Ac-DEVD-pNA remains the substrate of choice due to its established performance and extensive validation in the scientific community. Researchers considering this compound should be prepared to perform their own validation and kinetic characterization to ensure it is suitable for their specific experimental system.
A Comparative Guide to Caspase-3 Substrates: Ac-VQVD-PNA vs. Fluorometric Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-3 activity is a cornerstone of apoptosis research. The choice of substrate is critical for achieving reliable and sensitive results. This guide provides an objective comparison of the chromogenic substrate, Ac-VQVD-PNA, with commonly used fluorometric caspase-3 substrates, supported by experimental data and detailed protocols.
Overview of Caspase-3 Substrates
Caspase-3, a key executioner caspase in the apoptotic pathway, recognizes and cleaves specific tetrapeptide sequences. Substrates designed to measure its activity typically consist of this recognition sequence linked to a reporter molecule. Upon cleavage by active caspase-3, the reporter is released, generating a detectable signal.
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Chromogenic Substrates: These substrates, such as this compound and the widely studied Ac-DEVD-pNA, utilize a chromophore, typically p-nitroaniline (pNA). The cleavage of the substrate releases pNA, which can be quantified by measuring the absorbance of light at a specific wavelength (around 405 nm). This method is generally cost-effective and straightforward, requiring a standard spectrophotometer.
-
Fluorometric Substrates: These substrates employ a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC), attached to the peptide sequence (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC). The free fluorophore, upon cleavage, exhibits a significant increase in fluorescence at specific excitation and emission wavelengths. Fluorometric assays are known for their high sensitivity, making them suitable for detecting low levels of caspase-3 activity.
Performance Comparison: Chromogenic vs. Fluorometric Substrates
The choice between a chromogenic and a fluorometric substrate often depends on the required sensitivity, the experimental setup, and cost considerations. While direct comparative data for this compound is limited, the well-characterized chromogenic substrate Ac-DEVD-pNA provides a reliable benchmark for comparison against its fluorometric counterparts.
Key Performance Parameters:
| Substrate Type | Peptide Sequence | Reporter | Detection Method | Key Advantages | Key Disadvantages |
| Chromogenic | Ac-VQVD / Ac-DEVD | pNA | Colorimetric (Absorbance at ~405 nm) | Cost-effective, simple protocol, standard equipment | Lower sensitivity compared to fluorometric assays |
| Fluorometric | Ac-DEVD | AMC | Fluorometric (Ex/Em ~360/460 nm) | High sensitivity, wide dynamic range | Requires a fluorometer, potential for background fluorescence |
| Fluorometric | Ac-DEVD | AFC | Fluorometric (Ex/Em ~400/505 nm) | High sensitivity, less susceptible to photobleaching than AMC | Requires a fluorometer |
Quantitative Data: Kinetic Parameters
The efficiency of a substrate is determined by its kinetic parameters, specifically the Michaelis constant (KM) and the catalytic rate constant (kcat). A lower KM indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The catalytic efficiency is represented by the kcat/KM ratio.
| Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Ac-DEVD-pNA [1][2] | 9.7 | Data not readily available | Data not readily available |
| Ac-DEVD-AMC | ~10 | Data not readily available | Data not readily available |
| Ac-DEVD-AFC [3] | 9.7 | Data not readily available | Data not readily available |
Note: While specific kcat and kcat/KM values for these widely used substrates are not consistently reported in a directly comparable format across literature, the KM values indicate a similar affinity of caspase-3 for the DEVD peptide sequence regardless of the attached reporter molecule. The primary difference in performance lies in the inherent signal amplification of fluorescence over absorbance.
Experimental Protocols
Detailed methodologies for performing caspase-3 activity assays using both chromogenic and fluorometric substrates are provided below. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: Caspase-3 Activity Assay using Chromogenic Substrate (this compound)
1. Sample Preparation (Cell Lysate): a. Induce apoptosis in your cell culture using the desired method. Include a non-induced control group. b. Harvest cells by centrifugation and wash with ice-cold PBS. c. Resuspend the cell pellet in a chilled lysis buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT). d. Incubate on ice for 15 minutes. e. Centrifuge at 10,000 x g for 10 minutes at 4°C. f. Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.
2. Assay Procedure: a. In a 96-well microplate, add 50-100 µg of cell lysate to each well. b. Add assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT) to bring the total volume to 90 µL. c. Add 10 µL of 2 mM this compound substrate to each well (final concentration 200 µM). d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Read the absorbance at 405 nm using a microplate reader.
Protocol 2: Caspase-3 Activity Assay using Fluorometric Substrate (e.g., Ac-DEVD-AFC)
1. Sample Preparation (Cell Lysate): a. Follow the same procedure as for the chromogenic assay (Protocol 1, Step 1).
2. Assay Procedure: a. In a black, flat-bottom 96-well microplate, add 50 µg of cell lysate to each well. b. Add assay buffer to bring the total volume to 90 µL. c. Add 10 µL of 0.5 mM Ac-DEVD-AFC substrate to each well (final concentration 50 µM). d. Incubate the plate at 37°C for 1-2 hours, protected from light. e. Read the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
Caspase-3 Signaling Pathway
The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.
Figure 1. The extrinsic and intrinsic pathways of apoptosis converge on the activation of caspase-3.
Conclusion
Both chromogenic and fluorometric substrates are valuable tools for the quantification of caspase-3 activity.
-
This compound and other chromogenic substrates offer a cost-effective and straightforward method suitable for experiments where high sensitivity is not the primary concern.
-
Fluorometric substrates , such as Ac-DEVD-AFC and Ac-DEVD-AMC, provide significantly higher sensitivity, making them the preferred choice for detecting subtle changes or low levels of caspase-3 activation.
The selection of the optimal substrate should be based on the specific requirements of the experiment, including the expected level of enzyme activity, the available instrumentation, and budgetary considerations. For high-throughput screening or studies requiring maximal sensitivity, a fluorometric assay is recommended. For routine analysis or initial screening, a chromogenic assay may be sufficient.
References
Navigating Caspase-2 Substrate Specificity: A Comparative Guide to Ac-VDVAD-pNA
For researchers, scientists, and drug development professionals, understanding the specificity of tool compounds is paramount for generating reliable and interpretable data. This guide provides a detailed comparison of the chromogenic caspase-2 substrate, Ac-VDVAD-pNA, focusing on its cross-reactivity with other caspases, particularly the executioner caspase-3.
It is important to note that the commonly researched and commercially available substrate is Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-pNA). The query for "Ac-VQVD-PNA" likely represents a typographical variation of this sequence. This guide will focus on the well-documented characteristics of Ac-VDVAD-pNA.
Overview of Ac-VDVAD-pNA and its Cross-Reactivity
Ac-VDVAD-pNA is widely utilized as a tool for measuring caspase-2 activity in vitro.[1] Caspase-2, an initiator caspase, is implicated in various cellular processes, including apoptosis and cell cycle regulation. The assay principle relies on the cleavage of the peptide sequence by active caspase-2, which liberates the p-nitroanilide (pNA) chromophore, resulting in a measurable increase in absorbance at 405 nm.[2]
A critical consideration when using Ac-VDVAD-pNA is its significant cross-reactivity with caspase-3. Foundational studies on caspase substrate specificities revealed that peptides containing the VDVAD sequence are efficiently cleaved by both caspase-2 and caspase-3 with similar kinetics.[3] This lack of selectivity can lead to ambiguous results, particularly in complex biological samples where multiple caspases may be active.
Quantitative Comparison of Substrate Cleavage
| Caspase | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |
| Caspase-2 | 1.2 | 14 | 86,000 |
| Caspase-3 | 2.1 | 15 | 140,000 |
Data adapted from McStay et al., Cell Death and Differentiation (2008), for the substrate Ac-VDVAD-AFC. This data is presented to illustrate the relative cleavage efficiency and may not be identical for the pNA substrate.
As the data indicates, caspase-3 cleaves the VDVAD sequence with a catalytic efficiency that is comparable to, or even slightly higher than, that of caspase-2. This underscores the challenge of attributing VDVAD-pNA cleavage solely to caspase-2 activity in a mixed caspase environment.
Experimental Protocols
Caspase Activity Assay Using a Chromogenic pNA Substrate
This protocol outlines the general steps for measuring caspase activity using a pNA-based substrate like Ac-VDVAD-pNA.
Materials:
-
Recombinant active caspases (e.g., caspase-2, caspase-3)
-
Ac-VDVAD-pNA substrate
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Reconstitute the Ac-VDVAD-pNA substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Prepare fresh Assay Buffer containing DTT.
-
Enzyme Preparation: Dilute the recombinant active caspases to the desired concentration in cold Assay Buffer.
-
Assay Setup: In a 96-well plate, add the diluted caspase solution to each well. Include a blank control with Assay Buffer only.
-
Substrate Addition: To initiate the reaction, add the Ac-VDVAD-pNA substrate to each well to a final concentration typically in the range of 50-200 µM.
-
Incubation: Incubate the plate at 37°C. The incubation time will vary depending on the enzyme concentration and activity, but can range from 30 minutes to several hours.
-
Measurement: Measure the absorbance of the wells at 405 nm using a microplate reader at multiple time points to determine the reaction kinetics, or as an endpoint reading.
-
Data Analysis: Subtract the absorbance of the blank control from the experimental wells. The rate of pNA release is proportional to the caspase activity.
Visualizing Pathways and Workflows
To further clarify the context and methodology, the following diagrams illustrate the caspase activation pathway and the experimental workflow for assessing substrate specificity.
Caption: A diagram of the simplified caspase activation cascade.
Caption: Workflow for assessing caspase substrate specificity.
Conclusion and Recommendations
The commercially available caspase-2 substrate, Ac-VDVAD-pNA, is a useful tool for in vitro studies, but its utility is limited by its significant cross-reactivity with caspase-3. Researchers should exercise caution when interpreting data generated with this substrate, especially in biological systems where both caspases may be present and active.
For studies requiring high specificity for caspase-2, the following approaches are recommended:
-
Use of more selective substrates: Efforts have been made to develop more selective caspase-2 substrates, such as Ac-VDTTD-AFC, which shows improved selectivity over caspase-3.[3]
-
Employing specific inhibitors: To confirm the contribution of caspase-2 to the observed activity, experiments can be performed in the presence of selective caspase-2 and caspase-3 inhibitors.
-
Orthogonal methods: Whenever possible, results from substrate cleavage assays should be validated using independent methods, such as western blotting for the detection of cleaved caspase-2 or its specific cellular substrates.
By carefully considering the limitations of Ac-VDVAD-pNA and employing appropriate controls and alternative reagents, researchers can enhance the reliability and accuracy of their findings in the complex field of caspase biology.
References
Validating Apoptosis: A Comparative Guide to Ac-VQVD-PNA Assay and Western Blotting for Cleaved Caspase-3
For researchers in drug development and life sciences, accurately quantifying apoptosis, or programmed cell death, is critical. One of the key executioners of this process is caspase-3. Its activation is a hallmark of apoptosis. This guide provides a detailed comparison of two common methods for measuring caspase-3 activation: the Ac-VQVD-PNA colorimetric assay and Western blotting for cleaved caspase-3. This guide will help researchers choose the most appropriate method for their experimental needs by providing detailed protocols, a comparison of the types of data generated, and a discussion of the advantages and limitations of each technique.
Principles of the Methods
The This compound assay is a colorimetric method that measures the enzymatic activity of caspase-3. It utilizes a synthetic peptide substrate, Acetyl-Valyl-Glutamyl-Valyl-Aspartic acid-p-nitroanilide (this compound), which mimics the natural cleavage site of caspase-3. When active caspase-3 in a cell lysate cleaves this substrate, it releases the chromophore p-nitroanilide (pNA). The amount of released pNA can be quantified by measuring its absorbance at 405 nm, which is directly proportional to the caspase-3 activity in the sample.
Western blotting for cleaved caspase-3 , on the other hand, is an antibody-based technique that detects the presence and relative abundance of the activated form of caspase-3. Pro-caspase-3, the inactive zymogen, is a protein of approximately 35 kDa. During apoptosis, it is cleaved into two smaller subunits, p17 and p12, which form the active enzyme. Western blotting uses specific antibodies that recognize these cleaved fragments to visualize and quantify the amount of active caspase-3.
Data Presentation: A Comparative Overview
The following table summarizes the typical quantitative data obtained from each method when studying apoptosis induced by a hypothetical compound.
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) | Cleaved Caspase-3 (Relative Densitometry Units) |
| Vehicle Control | 1.0 | 1.0 |
| Compound X (10 µM) | 2.5 | 2.8 |
| Compound X (20 µM) | 4.2 | 4.5 |
| Compound X (50 µM) | 7.8 | 8.1 |
Note: The data presented in this table are representative and intended for illustrative purposes.
Experimental Protocols
This compound Caspase-3 Colorimetric Assay Protocol
-
Cell Lysis:
-
Induce apoptosis in your cell culture model using the desired treatment. Include an untreated control group.
-
Harvest cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells) and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic proteins, for the assay. Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the volume to 90 µL with the reaction buffer (lysis buffer can be used).
-
Add 10 µL of the this compound substrate (final concentration of 200 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance readings from the treated samples to the untreated control.
-
Western Blotting Protocol for Cleaved Caspase-3
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described in the this compound protocol (steps 1a-1e).
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) from each sample onto a 12-15% SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., recognizing the p17/19 fragment) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Perform densitometric analysis of the bands corresponding to cleaved caspase-3 and a loading control (e.g., β-actin or GAPDH) to quantify the relative protein levels.
-
Visualizing the Processes
Caption: Simplified signaling pathway of apoptosis highlighting the central role of caspase-3 activation.
Caption: Experimental workflow for the this compound colorimetric assay.
Caption: Step-by-step workflow for Western blotting of cleaved caspase-3.
Conclusion
A Comparative Guide to Ac-VQVD-PNA and Alternatives in Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
The study of apoptosis, or programmed cell death, is fundamental to understanding a vast array of biological processes and diseases, from embryonic development to cancer and neurodegenerative disorders. Central to the apoptotic cascade are caspases, a family of cysteine proteases that execute the demolition of the cell. Consequently, the accurate detection and quantification of caspase activity are paramount in apoptosis research. This guide provides a comprehensive comparison of Ac-VQVD-PNA, a chromogenic substrate for the key executioner caspase-3, with other widely used methods for studying apoptosis. We will delve into the advantages and limitations of each technique, present supporting experimental data, and provide detailed protocols to aid in the selection of the most appropriate tools for your research needs.
Introduction to this compound
This compound (N-Acetyl-Val-Gln-Val-Asp-p-nitroanilide) is a synthetic peptide substrate designed to specifically measure the activity of caspase-3, and to a lesser extent, caspase-7. The tetrapeptide sequence VQVD mimics the cleavage site in one of caspase-3's natural substrates. Upon cleavage by an active caspase-3 enzyme, the p-nitroanilide (pNA) chromophore is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the caspase-3 activity in the sample.
Comparison of Apoptosis Detection Methods
The selection of an appropriate apoptosis assay depends on various factors, including the specific question being addressed, the experimental model, and the available instrumentation. Here, we compare this compound with other common methods for detecting apoptosis.
Quantitative Performance of Caspase Substrates
The efficiency of a caspase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency is represented by the kcat/Km ratio.
| Substrate | Target Caspase(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reporter Group | Detection Method |
| Ac-DEVD-pNA | Caspase-3, -7 | ~9.7 - 11 | ~2.4 | ~2.2 x 105 | p-nitroanilide (pNA) | Colorimetric (405 nm) |
| Ac-DEVD-AMC | Caspase-3, -7 | ~9.7 | ~9.1 | ~1.4 x 106 | 7-amino-4-methylcoumarin (AMC) | Fluorometric (Ex/Em: 380/460 nm) |
| Ac-DEVD-AFC | Caspase-3, -7 | ~16.8 | - | ~1.3 x 106 | 7-amino-4-trifluoromethylcoumarin (AFC) | Fluorometric (Ex/Em: 400/505 nm) |
| Z-VAD-FMK | Pan-caspase (irreversible) | - | - | - | Fluorescein (FITC) | Fluorometric |
| Annexin V | Phosphatidylserine | - | - | - | Various (FITC, PE, etc.) | Flow Cytometry, Microscopy |
| TUNEL | DNA Fragmentation | - | - | - | dUTP-FITC/TMR red | Flow Cytometry, Microscopy |
Note: The kinetic values for Ac-DEVD-pNA are presented as a close approximation for this compound. The exact values for this compound may vary.
Advantages and Limitations of this compound
Advantages:
-
Specificity for Caspase-3/7: The VQVD sequence provides a degree of specificity for the executioner caspases-3 and -7, which are central to the apoptotic process.
-
Quantitative Measurement: As a colorimetric assay, it allows for the quantitative determination of caspase activity, which is crucial for dose-response studies and inhibitor screening.
-
Simple and Cost-Effective: The assay is relatively simple to perform, does not require sophisticated equipment beyond a standard plate reader, and is generally more cost-effective than antibody-based or flow cytometry methods.
-
High-Throughput Screening: The plate-based format makes it amenable to high-throughput screening of potential apoptosis-modulating compounds.[1]
Limitations:
-
Potential for Overlapping Specificity: While designed for caspase-3, this compound can also be cleaved by caspase-7, making it difficult to distinguish between the activities of these two caspases.
-
Indirect Measurement of Apoptosis: This assay measures an enzymatic activity, which is an early to mid-stage event in apoptosis. It does not directly confirm the morphological changes associated with cell death.
-
Not Suitable for Intact Cells: The substrate is not cell-permeable and requires cell lysis, precluding its use in live-cell imaging or for monitoring apoptosis in real-time within a cell population.
-
Interference from Sample Components: The colorimetric readout can be affected by colored compounds in the cell lysate or test substances, potentially leading to inaccurate results.
Alternative Methods in Apoptosis Research
Fluorogenic Caspase Substrates (e.g., Ac-DEVD-AMC, Ac-DEVD-AFC)
These substrates function similarly to this compound but release a fluorescent molecule upon cleavage, offering significantly higher sensitivity.
-
Advantages: Increased sensitivity compared to colorimetric substrates, allowing for the detection of lower levels of caspase activity.[3]
-
Limitations: Requires a fluorescence plate reader. Autofluorescence from cells or compounds can be a source of interference.
Pan-Caspase Inhibitors (e.g., Z-VAD-FMK)
Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[4][5] It is often labeled with a fluorescent tag (e.g., FITC) to detect cells with active caspases.
-
Advantages: Broad-spectrum inhibition allows for the general detection of caspase-dependent apoptosis. Cell-permeability enables its use in live cells.
-
Limitations: Lack of specificity makes it impossible to identify which specific caspases are active.[4] The irreversible binding can affect cell viability and may not be suitable for all experimental designs. Can induce necroptosis under certain conditions.[6][7]
Annexin V Staining
This method detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye.
-
Advantages: Detects an early apoptotic event in intact cells. Can be combined with a viability dye like propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.[8]
-
Limitations: PS externalization can also occur during necrosis, making it crucial to use a viability co-stain.[8] The signal can be transient.
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling)
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. It enzymatically labels the 3'-OH ends of DNA fragments with labeled dUTP.
-
Advantages: Detects a late and definitive stage of apoptosis. Can be used on fixed cells and tissue sections.
-
Limitations: May also label cells with DNA damage from other causes, such as necrosis or during DNA repair, leading to false positives.[8]
Signaling Pathways in Apoptosis
Apoptosis is initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3.
Experimental Protocols
Caspase-3 Activity Assay using a Chromogenic Substrate (e.g., this compound)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (or Ac-DEVD-pNA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20% glycerol, 2 mM EDTA, 10 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment: Seed cells in a culture plate and treat with the apoptosis-inducing agent for the desired time. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then add Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend the pellet in Cell Lysis Buffer.
-
-
Incubation: Incubate the lysate on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein lysate to each well. Adjust the volume with Cell Lysis Buffer to 50 µL.
-
Reaction Initiation: Add 50 µL of 2x Reaction Buffer to each well. Then, add 5 µL of the this compound substrate (typically 4 mM stock, for a final concentration of 200 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Conclusion
The selection of a suitable method for apoptosis research is critical for obtaining reliable and meaningful data. This compound offers a specific, quantitative, and cost-effective means of measuring the activity of the key executioner caspase-3. However, its limitations, such as the inability to distinguish between caspase-3 and -7 activity and its unsuitability for live-cell analysis, must be considered.
For increased sensitivity, fluorogenic substrates are a superior choice. For a broader assessment of caspase-dependent apoptosis in living cells, pan-caspase inhibitors like Z-VAD-FMK are useful, though they lack specificity. To investigate earlier apoptotic events in intact cells, Annexin V staining is the method of choice, while the TUNEL assay provides a definitive marker for late-stage apoptosis.
Ultimately, a multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and robust characterization of the apoptotic process in any given experimental system. By understanding the advantages and limitations of each method, researchers can design more effective experiments to unravel the complexities of programmed cell death.
References
- 1. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - DK [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. biotium.com [biotium.com]
- 6. researchgate.net [researchgate.net]
- 7. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to Apoptosis Detection: Ac-VQVD-PNA Assay vs. Annexin V Staining
For researchers, scientists, and drug development professionals, the accurate detection and quantification of apoptosis is crucial for assessing cellular responses to therapeutic agents and understanding disease pathogenesis. This guide provides a comprehensive comparison of two widely used methods: the Ac-VQVD-PNA colorimetric assay for caspase-3 activity and Annexin V staining for phosphatidylserine (PS) externalization.
This document outlines the principles of each assay, presents a detailed comparison of their performance based on experimental data, provides comprehensive experimental protocols, and visualizes the underlying cellular mechanisms and workflows.
Principle of the Assays
The this compound assay and Annexin V staining detect distinct, yet related, events in the apoptotic cascade.
This compound Assay: This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The synthetic peptide substrate, this compound, is specifically cleaved by active caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be measured colorimetrically at 405 nm. The amount of pNA produced is directly proportional to the caspase-3 activity in the cell lysate.
Annexin V Staining: This method identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1] Annexin V is a calcium-dependent protein with a high affinity for PS.[2][3][4] When conjugated to a fluorophore, Annexin V can be used to label apoptotic cells for detection by flow cytometry or fluorescence microscopy.
Performance Comparison
While both assays are robust indicators of apoptosis, they measure different stages of the process. Caspase-3 activation is a critical enzymatic step within the cell, while PS externalization is a subsequent change in the cell membrane structure.
A kinetic comparison of a caspase-3/7 activity assay and a real-time Annexin V binding assay in HepG2 cells treated with paclitaxel demonstrates the temporal relationship between these two apoptotic markers. The data shows a correlated increase in both signals over time, indicating that both assays effectively monitor the progression of apoptosis.[5]
| Feature | This compound Assay (Caspase-3 Activity) | Annexin V Staining (PS Externalization) |
| Apoptotic Event Detected | Enzymatic activity of executioner caspase-3 | Translocation of phosphatidylserine to the outer cell membrane |
| Timing in Apoptosis | Mid-to-late stage (downstream of initiator caspases) | Early stage |
| Assay Principle | Colorimetric (measurement of pNA absorbance) | Fluorometric (detection of fluorescently-labeled Annexin V) |
| Sample Type | Cell lysate | Intact, live cells |
| Instrumentation | Spectrophotometer or microplate reader | Flow cytometer or fluorescence microscope |
| Data Output | Quantitative (caspase activity units) | Quantitative (% of apoptotic cells), Qualitative (imaging) |
| Temporal Resolution | Endpoint or kinetic (with specific reagents) | Endpoint or real-time kinetic analysis |
Table 1: Comparison of this compound Assay and Annexin V Staining.
Experimental Protocols
This compound Colorimetric Assay Protocol
This protocol is adapted from standard colorimetric caspase-3 assay protocols using pNA-conjugated substrates.
Materials:
-
Cells induced to undergo apoptosis
-
Control (uninduced) cells
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.4, 4 mM EDTA, 0.2% CHAPS, 10 mM DTT)
-
This compound substrate (4 mM stock in DMSO)
-
Microplate reader
-
96-well flat-bottom plate
Procedure:
-
Cell Lysis:
-
Induce apoptosis in your target cells using the desired method.
-
Pellet 1-5 x 10^6 cells by centrifugation at 600 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of Cell Lysis Buffer.[6]
-
-
Assay Reaction:
-
To a 96-well plate, add 50 µL of the cell lysate per well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the apoptotic samples to the untreated control.
-
Annexin V Staining Protocol for Flow Cytometry
This is a general protocol and may need optimization based on the cell type and Annexin V kit used.
Materials:
-
Cells induced to undergo apoptosis
-
Control (uninduced) cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) or other viability dye
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells.
-
Harvest the cells (including any floating cells) and pellet by centrifugation at 500 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cellular events leading to caspase-3 activation and PS externalization, and a comparison of the experimental workflows.
Caption: Apoptotic signaling pathway leading to caspase-3 activation and PS externalization.
Caption: Comparative experimental workflows for the this compound assay and Annexin V staining.
Conclusion
Both the this compound assay and Annexin V staining are valuable tools for the study of apoptosis. The choice of assay depends on the specific experimental question. The this compound assay provides a quantitative measure of the activity of a key executioner caspase, making it suitable for biochemical studies and high-throughput screening. Annexin V staining, on the other hand, detects an early membrane change in intact cells, allowing for the analysis of apoptotic cell populations by flow cytometry and the visualization of apoptotic cells by microscopy. For a comprehensive understanding of the apoptotic process, the simultaneous use of both assays is recommended to correlate enzymatic activity with cellular morphology and membrane integrity.
References
- 1. elrig.org [elrig.org]
- 2. Caspase-3 activation and phosphatidylserine membrane translocation in human spermatozoa: is there a relationship? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase 3 regulates phosphatidylserine externalization and phagocytosis of oxidatively stressed erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fas-, caspase 8-, and caspase 3-dependent signaling regulates the activity of the aminophospholipid translocase and phosphatidylserine externalization in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
A Comparative Guide to Chromogenic Caspase-3 Substrates for Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic parameters of various chromogenic substrates for caspase-3, a key executioner enzyme in the apoptotic pathway. Understanding the kinetic properties of these substrates is crucial for the accurate assessment of caspase-3 activity in apoptosis research and for the screening of potential therapeutic agents that target this enzyme.
Kinetic Parameter Comparison
The efficiency of an enzyme's catalysis is best described by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the substrate's affinity for the enzyme. A lower Km value signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of the available kinetic data for common chromogenic caspase-3 substrates. It is important to note that experimental conditions can influence these values.
| Substrate | Peptide Sequence | Chromophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-DEVD-pNA | Acetyl-Asp-Glu-Val-Asp | p-Nitroaniline | 9.7 - 11[1][2] | 2.4[2] | ~2.2 x 10⁵ |
| Z-DEVD-pNA | Benzyloxycarbonyl-Asp-Glu-Val-Asp | p-Nitroaniline | Data not readily available | Data not readily available | Data not readily available |
| Ac-IETD-pNA | Acetyl-Ile-Glu-Thr-Asp | p-Nitroaniline | Data not readily available | Data not readily available | Data not readily available |
| Ac-LEHD-pNA | Acetyl-Leu-Glu-His-Asp | p-Nitroaniline | Data not readily available | Data not readily available | Data not readily available |
Note: While specific Km and kcat values for Z-DEVD-pNA, Ac-IETD-pNA, and Ac-LEHD-pNA with caspase-3 are not consistently reported in the literature, their relative activities can be determined using the experimental protocol outlined below.
Experimental Protocol: Determination of Caspase-3 Kinetic Parameters
This protocol provides a detailed methodology for determining the Km and kcat of chromogenic caspase-3 substrates.
Materials:
-
Recombinant human caspase-3
-
Chromogenic caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-Nitroaniline (pNA) standard
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations (e.g., 0-200 µM).
-
Prepare a stock solution of recombinant human caspase-3 in assay buffer. The final enzyme concentration should be in the nanomolar range and determined empirically for optimal signal.
-
Prepare a pNA standard curve by diluting a stock solution of pNA in assay buffer to known concentrations.
-
-
Enzyme Assay:
-
To each well of a 96-well microplate, add a fixed volume of the various substrate dilutions.
-
Initiate the reaction by adding a fixed volume of the caspase-3 solution to each well.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. Convert the change in absorbance per minute to the concentration of pNA produced per minute using the pNA standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.
-
Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Calculate the catalytic efficiency as kcat/Km.
-
Visualizations
Caspase-3 Signaling Pathway
The following diagram illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptotic pathways.
Caption: Caspase-3 activation is a key event in apoptosis.
Experimental Workflow for Kinetic Parameter Determination
The following diagram outlines the key steps in the experimental workflow for determining the kinetic parameters of caspase-3 substrates.
References
Unveiling Apoptosis: A Guide to Alternative Methods for Confirming Caspase-3 Activation
For researchers, scientists, and drug development professionals investigating programmed cell death, the accurate detection of caspase-3 activation is a critical checkpoint. While Ac-VQVD-PNA is a valuable tool, a multi-faceted approach employing alternative and complementary methods is essential for robust and reliable data. This guide provides a comprehensive comparison of key techniques used to confirm caspase-3 activation, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and data interpretation.
The activation of caspase-3, an executioner caspase, is a pivotal event in the apoptotic cascade, responsible for the cleavage of numerous cellular proteins and the orchestration of the cell's demise.[1][2] Its detection serves as a hallmark of apoptosis. This guide explores several widely-used methods to monitor this critical event, offering a comparative overview to help researchers select the most appropriate technique for their specific experimental needs.
Comparative Analysis of Caspase-3 Activation Detection Methods
To facilitate a clear understanding of the strengths and limitations of each technique, the following table summarizes their key characteristics.
| Method | Principle | Sample Type | Throughput | Quantitative? | Key Advantages | Key Disadvantages |
| Western Blot | Immunodetection of cleaved (active) caspase-3 fragments (17/19 kDa).[3][4] | Cell lysates, Tissue homogenates | Low to Medium | Semi-quantitative | High specificity for cleaved form, provides molecular weight confirmation. | Labor-intensive, not suitable for single-cell analysis, requires relatively large sample amounts.[5][6] |
| Fluorometric/Colorimetric Assays | Cleavage of a synthetic peptide substrate (e.g., Ac-DEVD-AMC) by active caspase-3, releasing a fluorescent or colorimetric molecule.[7][8] | Cell lysates, Purified enzyme preparations | High | Yes | Highly sensitive, easily scalable for high-throughput screening.[9][10] | Susceptible to interference from other DEVD-cleaving caspases (e.g., caspase-7), provides population-level data.[6][9] |
| FLICA (Fluorescent Labeled Inhibitors of Caspases) | A fluorescently labeled, cell-permeable, irreversible caspase inhibitor (e.g., FAM-DEVD-FMK) binds to the active site of caspase-3.[11][12] | Live cells, Frozen tissue sections | Medium to High | Yes (Flow Cytometry) | Detects active caspases in intact cells, suitable for flow cytometry and microscopy, can be multiplexed.[13][14] | Signal may not be strictly proportional to enzyme activity, potential for non-specific binding. |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | Labels the 3'-hydroxyl ends of DNA fragments generated during apoptosis with labeled dUTPs.[15][16] | Fixed cells, Tissue sections | Medium | Semi-quantitative | Detects a downstream event of caspase activation (DNA fragmentation), provides spatial information in tissues.[17] | Not specific for apoptosis (can detect necrosis), may not detect early-stage apoptosis before significant DNA fragmentation.[15] |
| Immunohistochemistry (IHC) / Immunocytochemistry (ICC) | In situ detection of cleaved caspase-3 in fixed tissues or cells using a specific antibody.[18] | Fixed cells, Tissue sections | Low to Medium | Semi-quantitative | Provides spatial localization of apoptotic cells within tissues, allows for morphological correlation. | Fixation and permeabilization can affect antigenicity, quantification can be challenging. |
Signaling Pathway and Experimental Workflows
To visually represent the biological process and the experimental approaches, the following diagrams have been generated.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Analysis for the Detection of Cleaved Caspase-3 [bio-protocol.org]
- 4. Cleaved Caspase-3 (Asp175) Antibody #9661 | Cell Signaling Technology [cellsignal.com]
- 5. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. Ac-DEVD-AMC Caspase-3 Fluorogenic Substrate | ABIN2690898 [antibodies-online.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. stemcell.com [stemcell.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. mybiosource.com [mybiosource.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. antibodiesinc.com [antibodiesinc.com]
- 15. assaygenie.com [assaygenie.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ac-VQVD-PNA and its Analogs for Comparative Apoptosis Induction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ac-VQVD-PNA and its canonical analog, Ac-VDVAD-pNA, for the study of apoptosis. We will delve into its performance against alternative reagents, supported by experimental data, and provide detailed protocols to facilitate its integration into your research. The focus is on objective comparison to aid in the selection of the most appropriate tools for dissecting apoptotic pathways.
Introduction to this compound and Caspase-2
The peptide sequence Val-Gln-Val-Asp (VQVD) is a variant of the more extensively characterized Val-Asp-Val-Ala-Asp (VDVAD) sequence. The VDVAD motif is recognized as the optimal cleavage site for Caspase-2, a unique initiator caspase in the intricate signaling network of apoptosis.[1] Caspase-2 is activated in response to specific cellular stressors, including genotoxic damage, and plays a role upstream of mitochondrial events.[2][3]
Ac-VDVAD-pNA is a chromogenic substrate used to measure the enzymatic activity of Caspase-2. When cleaved by active Caspase-2, it releases the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[4][5] This allows for a direct measurement of Caspase-2 activation, a key event in certain apoptotic pathways.
Comparative Analysis: Ac-VDVAD-pNA vs. Other Apoptosis Probes
The utility of Ac-VDVAD-pNA is best understood in comparison to other tools used to study apoptosis. The choice of reagent depends on the specific question being asked—whether it's identifying the activation of a specific initiator, an executioner, or confirming general caspase-dependent apoptosis.
-
Specificity is Key : While Ac-VDVAD-pNA is the preferred substrate for Caspase-2, it is not entirely specific. Studies have shown that executioner caspases, particularly Caspase-3, can also cleave the VDVAD sequence with significant efficiency.[2][6][7] This cross-reactivity is a critical consideration when interpreting results and underscores the need for complementary validation methods, such as Western blotting for cleaved Caspase-2.
-
Initiator vs. Executioner Caspases : Measuring Caspase-2 activity with Ac-VDVAD-pNA provides insight into the early stages of specific apoptotic pathways. This contrasts with substrates like Ac-DEVD-pNA , which measures the activity of the executioner caspases-3 and -7.[8] Using these substrates in parallel can help delineate the sequence of caspase activation.
-
Dissecting Apoptotic Pathways : To differentiate between the primary apoptotic pathways, substrates for other initiator caspases are used. Ac-IETD-pNA is selective for Caspase-8 (extrinsic pathway), and Ac-LEHD-pNA is used for Caspase-9 (intrinsic pathway).[9] Comparing the activation of these caspases alongside Caspase-2 can pinpoint the specific signaling cascade initiated by an apoptotic stimulus.
-
Pan-Caspase Inhibitors : Reagents like Z-VAD-FMK and Q-VD-OPh are broad-spectrum caspase inhibitors.[10] They are used to determine if a cell death process is caspase-dependent but do not identify the specific caspases involved. Using Ac-VDVAD-pNA after treatment with a pan-caspase inhibitor can confirm that the observed activity is indeed from a caspase.
Data Presentation: Quantitative Comparison of Caspase Substrates and Inhibitors
The following tables summarize quantitative data on the performance and specificity of various caspase-related reagents.
Table 1: Comparative Efficiency and Specificity of Caspase Substrates
This table compares the cleavage efficiency of different fluorogenic substrates by their target caspases and highlights the issue of cross-reactivity, particularly between Caspase-2 and Caspase-3 substrates.
| Substrate | Target Caspase | Cleaving Caspase | Efficiency (kcat/KM, M⁻¹s⁻¹) | Relative Selectivity |
| Ac-VDVAD-AFC | Caspase-2 | Caspase-2 | 24,000 | 1.0x |
| Caspase-3 | 21,000 | 0.9x | ||
| Ac-DEVD-AFC | Caspase-3/7 | Caspase-2 | 1,400 | 1.0x |
| Caspase-3 | 430,000 | 307x | ||
| Ac-VDTTD-AFC * | Caspase-2 | Caspase-2 | 96,000 | 4.0x (vs Ac-VDVAD) |
| Caspase-3 | 36,000 | 0.4x | ||
| Data derived from fluorogenic substrates (AFC) which operate on the same principle as chromogenic (pNA) substrates. Ac-VDTTD-AFC is presented as a more selective research alternative to Ac-VDVAD-AFC for Caspase-2.[2] |
Table 2: Comparative Potency (Kiapp, nM) of Peptide-Based Caspase Inhibitors
This table showcases the inhibitory constants of various peptide inhibitors against a panel of caspases, demonstrating varying degrees of selectivity.
| Inhibitor | Caspase-2 | Caspase-3 | Caspase-7 | Caspase-8 | Caspase-9 |
| Ac-DEVD-CHO | 1700[11] | 0.29[12] | 4.48[12] | 0.60[12] | 1.35[12] |
| Ac-DNLD-CHO | - | 0.68 | 55.7 | >10,000 | >10,000 |
| Ac-IETD-CHO | - | - | - | Potent | - |
| Ac-LEHD-CHO | - | - | - | - | Potent |
| A lower Kiapp value indicates higher potency. Ac-DEVD-CHO shows broad potency, whereas Ac-DNLD-CHO is highly selective for Caspase-3 over other caspases.[12] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental steps is crucial for understanding the context of this compound's application.
Caption: Overview of major apoptosis pathways highlighting the roles of initiator and executioner caspases.
Caption: Activation of Caspase-2 through the assembly of the PIDDosome complex.[3][13]
Caption: Experimental workflow for a colorimetric Caspase-2 activity assay.
Experimental Protocols
Protocol: Colorimetric Caspase-2 Activity Assay
This protocol is adapted for a 96-well plate format and is based on common procedures for pNA-based caspase assays.[14]
A. Reagents and Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% Glycerol, 10 mM DTT)
-
Caspase-2 Substrate: Ac-VDVAD-pNA (4 mM stock in DMSO)
B. Procedure:
-
Cell Seeding and Induction:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
-
Preparation of Cell Lysate:
-
Harvest cells. For adherent cells, scrape or trypsinize. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate. Determine protein concentration if normalization is required.
-
-
Caspase Activity Assay:
-
In a new 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare the reaction mix: Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 4 mM Ac-VDVAD-pNA substrate to each well. The final concentration will be 200 µM.
-
Controls: Include a blank control (Lysis Buffer without lysate) to measure background substrate hydrolysis.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. Incubation time may need optimization.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all sample readings.
-
Express the results as the fold-increase in Caspase-2 activity by comparing the absorbance of the induced samples to the uninduced control samples.
-
Conclusion
References
- 1. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 4. tribioscience.com [tribioscience.com]
- 5. Caspase Assay Kits - Elabscience® [elabscience.com]
- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Ac-VQVD-PNA: A Step-by-Step Guide for Laboratory Professionals
Ensuring a safe and compliant laboratory environment necessitates the proper disposal of all chemical reagents, including the caspase-3 substrate Ac-VQVD-PNA (N-Acetyl-Valyl-Glutaminyl-Valyl-Aspartyl-p-nitroanilide). This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound.
Key Safety and Handling Information
Proper personal protective equipment (PPE) should always be worn when handling this compound. This includes, but is not limited to, safety glasses, gloves, and a lab coat. Handling of the solid compound and any solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.
| Parameter | Recommendation | Source |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1] |
| Handling | Use in a well-ventilated area or fume hood. Avoid breathing dust, vapors, mist, or gas. Avoid contact with skin. | [1] |
| Storage | Store at -20°C, protected from light, in a tightly sealed and properly labeled container. | [1] |
| Spill Cleanup | Clean with inert absorbent material and dispose of in a suitable container. | [1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, whether in solid form or in solution.
-
Consult Local Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal. Regulations can vary significantly between institutions and municipalities.
-
Decontamination (Optional but Recommended): For solutions containing this compound, especially if used in biological experiments, decontamination may be necessary. A common method is to treat the solution with a 10% bleach solution and allow it to sit for at least 30 minutes before proceeding to the next step.
-
Segregation of Waste:
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be collected in a designated container for solid chemical waste.
-
-
Waste Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any other components of the waste stream. The label should also include the date and the primary hazard (e.g., "Chemical Waste").
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected by your institution's EHS or a licensed chemical waste disposal company.
-
Arrangement for Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ac-VQVD-PNA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Ac-VQVD-PNA (Acetyl-Valyl-Glutaminyl-Valyl-Aspartal-p-nitroanilide). It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this chromogenic caspase-3 substrate.[1]
Hazard Identification and Summary
p-Nitroaniline (PNA) Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[3] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3] The primary target is the blood, where it can cause methemoglobinemia, impairing oxygen transport.[2] Long-term exposure may lead to liver damage.[2] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[3][4] |
Routes of Exposure: Inhalation of dust, skin contact, eye contact, and ingestion.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving is recommended).[2] | Prevents skin contact. Gloves should be changed immediately upon contact with the compound.[2] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles.[2] A face shield may be required for procedures with a high risk of splashing. | Protects against dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood. | Prevents inhalation of the powdered compound.[5] |
| Body Protection | A lab coat must be worn at all times.[2] Long pants and closed-toe shoes are also required.[2] | Protects skin from accidental spills. |
Handling and Experimental Protocols
3.1. Engineering Controls:
-
Always handle solid this compound within a certified chemical fume hood to prevent inhalation of dust.[2]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]
3.2. Weighing and Reconstitution Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Designate a specific area within the fume hood for handling the compound.
-
Weighing:
-
Tare a clean, appropriate container (e.g., a microcentrifuge tube) on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust.
-
Close the primary container of this compound immediately after use.
-
-
Reconstitution:
-
Add the appropriate solvent (e.g., DMSO) to the container with the weighed this compound.
-
Gently vortex or pipette to dissolve the compound completely.
-
The resulting solution should be stored as recommended by the manufacturer, typically at -20°C.[5]
-
3.3. General Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[4]
-
Keep the container tightly closed when not in use.[4]
Spill and Emergency Procedures
4.1. Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.[6]
-
Isolate: Secure the area of the spill.
-
Protect: Ensure you are wearing the appropriate PPE before attempting to clean the spill.
-
Clean-up (Solid Spill):
-
Clean-up (Liquid Spill):
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Place the contaminated material into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
4.2. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[7] |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste due to the p-nitroaniline component.
-
Solid Waste: All dry waste, including contaminated gloves, wipes, and plasticware, must be collected in a dedicated, clearly labeled hazardous waste container with a liner.[2]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.[4]
-
Disposal Method: All hazardous waste must be disposed of through a licensed environmental disposal company.[4] The waste may be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
